Isoprunetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINCDVRUMTOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196598 | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4569-98-6 | |
| Record name | Isoprunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4569-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-O-METHYLGENISTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2UG76ML8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isoprunetin biosynthesis pathway in plants
An In-depth Technical Guide to the Isoprunetin Biosynthesis Pathway in Plants
Introduction
This compound (5-O-methylgenistein) is an O-methylated isoflavone, a class of flavonoid compounds predominantly found in leguminous plants. Isoflavonoids play crucial roles in plant physiology, acting as phytoalexins in defense against pathogens and as signaling molecules in plant-microbe interactions. For drug development professionals, these compounds are of significant interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic properties. This compound itself is derived from the well-studied isoflavone genistein. Understanding the intricate biosynthetic pathway of this compound is critical for its targeted production through metabolic engineering in plants or microbial systems, aiming to enhance yields for pharmaceutical applications. This guide provides a comprehensive technical overview of the core biosynthetic pathway, its regulation, quantitative data on key enzymes, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate serves as the entry point into the flavonoid biosynthetic pathway. The pathway proceeds through the formation of a chalcone, its isomerization to a flavanone, and subsequent rearrangement and modification to form the isoflavone core, which is finally methylated to yield this compound.
The key steps are:
-
Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Flavanone Formation: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.
-
Isoflavone Skeleton Formation: This is the committed step for isoflavonoid biosynthesis. Isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes an aryl migration reaction to convert the flavanone naringenin into the unstable intermediate 2-hydroxyisoflavanone.[1]
-
Dehydration: The intermediate 2-hydroxyisoflavanone is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the isoflavone genistein (4',5,7-trihydroxyisoflavone).[1]
-
O-Methylation: The final step is the regiospecific methylation of the 5-hydroxyl group of genistein, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), specifically a genistein 5-O-methyltransferase, to produce this compound.[2]
Quantitative Data on Pathway Enzymes and Products
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products. While comprehensive kinetic data for every enzyme in every relevant species is not fully available, the following tables summarize known quantitative information.
Table 1: Key Enzymes in this compound Biosynthesis and Their Properties
| Enzyme | Abbreviation | Substrate(s) | Product | Plant Source | Km (µM) | Notes |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Various | 25 - 300 | First committed step of the phenylpropanoid pathway. |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Various | 5 - 50 | A cytochrome P450 monooxygenase. |
| 4-coumarate-CoA ligase | 4CL | p-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA | Various | 10 - 200 | Activates p-coumaric acid for flavonoid synthesis. |
| Chalcone synthase | CHS | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | Various | 0.6 - 2.0 | Key entry point into the flavonoid pathway. |
| Chalcone isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | Various | 5 - 75 | Catalyzes intramolecular cyclization. |
| Isoflavone synthase | IFS | (2S)-Naringenin | 2-Hydroxyisoflavanone | Legumes (e.g., Soybean) | 5 - 15 | Rate-limiting, P450 enzyme specific to isoflavonoid synthesis.[1][3] |
| 2-hydroxyisoflavanone dehydratase | HID | 2-Hydroxyisoflavanone | Genistein | Legumes (e.g., Pueraria lobata) | - | Substrate is unstable, making characterization difficult.[1] |
| Genistein 5-O-methyltransferase | 5-OMT | Genistein, SAM | This compound | Lupinus luteus | - | A specific O-methyltransferase identified in roots.[2] |
Table 2: Example Isoflavone Content in Soybean Seeds (µg/g)
| Isoflavone Form | Source H | Source S | Source A |
| Daidzin | 390.8 | 298.72 | 340.5 |
| Genistin | 661.14 | 539.9 | 580.4 |
| Glycitin | 130.8 | 78.1 | 90.2 |
Data adapted from a study on isoflavone extraction from different soybean sources.[4] This table illustrates the relative abundance of major isoflavone glycosides, which are precursors to the aglycones like genistein.
Regulation of this compound Biosynthesis
The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs) and is influenced by various environmental and developmental cues.
-
Transcriptional Control: Key enzyme-encoding genes in the pathway, particularly CHS and IFS, are regulated by complexes of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. In soybean, transcription factors like GmMYB176 and GmbZIP5 have been shown to regulate multiple steps in isoflavonoid biosynthesis.[5]
-
Environmental and Hormonal Signals: The pathway is induced by signals such as UV light, fungal infection, and nitrogen deficiency.[6] Light signals can be perceived by photoreceptors, which in turn modulate the activity of transcription factors that control the expression of biosynthetic genes.
-
Epigenetic Regulation: DNA methylation plays a significant role. For instance, cytosine methylation in the coding region of the Isoflavone Synthase (IFS) gene has been shown to positively regulate its expression and subsequent isoflavone accumulation in soybean seeds.[7][8] This suggests that epigenetic marks can fine-tune the metabolic flux towards isoflavonoid production.
Experimental Protocols
Studying the this compound biosynthesis pathway involves a series of experimental procedures, from extracting the compounds from plant tissues to assaying the activity of key enzymes.
Protocol 1: Extraction of Isoflavonoids from Plant Material
This protocol describes a general method for extracting isoflavonoids from dried plant material, such as soybean flour.
Materials and Reagents:
-
Dried, powdered plant material (e.g., soybean seeds)
-
80% Ethanol or 80% Acetonitrile
-
Hexane (for defatting, if necessary)
-
Centrifuge and tubes
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Defatting (for high-lipid samples): If the plant material has a high lipid content (e.g., >15%), pre-extract 1 gram of powdered material with 10 mL of hexane. Vigorously mix and centrifuge. Discard the hexane supernatant. Air-dry the plant material pellet.
-
Extraction: Add 10 mL of 80% ethanol or 80% acetonitrile to 1 gram of powdered plant material.[4]
-
Incubation: Vigorously mix the suspension at room temperature for 2 hours using a shaker.
-
Centrifugation: Centrifuge the dispersion for 30 minutes at 3000 rpm to pellet the solid material.[4]
-
Collection: Carefully collect the supernatant, which contains the crude isoflavonoid extract.
-
Concentration: Evaporate the solvent from the supernatant using a rotary evaporator to yield the crude extract.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in a known volume of 80% methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for separating and quantifying isoflavones from a prepared extract.
Materials and Reagents:
-
Filtered isoflavonoid extract
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile + 0.1% glacial acetic acid
-
Mobile Phase B: Water + 0.1% glacial acetic acid
-
This compound and Genistein analytical standards
Procedure:
-
Chromatographic Conditions:
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for this compound and Genistein. Inject each standard into the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject a known volume (e.g., 10-20 µL) of the filtered plant extract onto the HPLC column.
-
Quantification: Identify the peaks for Genistein and this compound in the sample chromatogram by comparing retention times with the standards. Calculate the concentration of each compound in the extract by comparing their peak areas to the respective standard curves.
Protocol 3: Chalcone Synthase (CHS) Enzyme Activity Assay
This protocol outlines a spectrophotometric assay to measure the activity of CHS, a key entry-point enzyme in the pathway.
Materials and Reagents:
-
Plant protein extract
-
0.1 M Borate buffer (pH 8.0)
-
Substrate 1: 4-Coumaroyl-CoA solution
-
Substrate 2: Malonyl-CoA solution
-
Spectrophotometer capable of reading in the UV range (e.g., 370 nm)
Procedure:
-
Protein Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 0.1 M borate buffer with protease inhibitors and reducing agents like 2-mercaptoethanol). Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.[10]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the borate buffer and the plant protein extract.
-
Initiate Reaction: Start the reaction by adding the substrates, 4-coumaroyl-CoA and malonyl-CoA. The final concentrations should be optimized but are typically in the range of 10-50 µM.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at approximately 370 nm. This wavelength corresponds to the formation of the naringenin chalcone product.[10]
-
Calculate Activity: Use the molar extinction coefficient of naringenin chalcone to calculate the rate of product formation. Enzyme activity can be expressed as µmol of product formed per minute per mg of protein (specific activity).
References
- 1. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Please Log In [ir.lib.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. Cytosine Methylation of Isoflavone Synthase Gene in the Genic Region Positively Regulates Its Expression and Isoflavone Biosynthesis in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of DNA Methylation in Peanut Leaves and Roots: Uncovering the Molecular Mechanisms for Increased Yield After Single‐Seed Sowing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
Isoprunetin: A Technical Guide to Its Natural Sources, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprunetin, a naturally occurring O-methylated isoflavone, has garnered increasing interest within the scientific community for its potential pharmacological activities. As a derivative of genistein, this compound shares a similar chemical backbone but exhibits distinct physicochemical properties that may influence its bioavailability and biological effects. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and a summary of the current understanding of its biosynthesis, metabolism, and putative signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of isoflavone-based therapeutics.
Natural Sources and Occurrence of this compound
This compound, systematically named 5-methoxy-7,4'-dihydroxyisoflavone, is a less common isoflavone compared to its precursor, genistein. Its natural occurrence has been identified in a limited number of plant species, primarily within the Fabaceae and Rosaceae families.
Table 1: Natural Sources of this compound
| Family | Genus | Species | Plant Part(s) | Reference(s) |
| Rosaceae | Cotoneaster | Cotoneaster simonsii | Not specified | [1][2][3][4] |
| Fabaceae | Laburnum | Laburnum anagyroides | Not specified | [5] |
While these plants are confirmed sources, quantitative data on the concentration of this compound in various plant tissues remain scarce in the currently available literature. Further phytochemical screening and quantitative analyses are necessary to establish the distribution and concentration of this compound within these and other plant species.
Experimental Protocols: Extraction, Isolation, and Quantification
The extraction and quantification of this compound from plant matrices require robust and validated analytical methods. While a specific, universally adopted protocol for this compound does not exist, methodologies developed for other isoflavones can be adapted and optimized.
Extraction of this compound from Plant Material
Objective: To extract this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, seeds of Cotoneaster simonsii or Laburnum anagyroides)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Whatman No. 1 filter paper or equivalent
Protocol:
-
Weigh 1 gram of finely powdered plant material and place it in a conical flask.
-
Add 20 mL of 80% methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.
-
Combine the supernatants and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the crude extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-10% A
-
30-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Approximately 260 nm (based on the UV absorption maximum of the isoflavone chromophore).
-
Column Temperature: 30°C
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Filter the redissolved crude extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Biosynthesis and Metabolism
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[6][7][8][9] The biosynthesis of isoflavones is a branch of the general flavonoid pathway. The immediate precursor to this compound is genistein. The final step in the biosynthesis of this compound is the O-methylation of the hydroxyl group at the C-5 position of genistein. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the specific OMT responsible for the 5-O-methylation of genistein to form this compound has not been definitively characterized in Cotoneaster or Laburnum, similar enzymes have been identified in other plants that catalyze the methylation of flavonoids.[1][2][10][11]
Caption: Biosynthetic pathway of this compound.
Metabolism of this compound
The in vivo metabolism of this compound has not been extensively studied. However, based on the metabolic fate of other isoflavones like genistein and daidzein, it is anticipated that this compound undergoes phase I and phase II metabolism in humans and animals.[12][13][14][15]
-
Phase I Metabolism: This may involve hydroxylation, demethylation, or other oxidative reactions catalyzed by cytochrome P450 enzymes in the liver.
-
Phase II Metabolism: The primary metabolic route is likely conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted in urine and bile.
Further research, including in vitro studies with liver microsomes and in vivo animal studies, is required to elucidate the specific metabolic pathways and identify the major metabolites of this compound.
Signaling Pathways and Molecular Targets
The specific signaling pathways and molecular targets of this compound are not yet well-defined. However, studies on its precursor, genistein, and other related isoflavones provide insights into its potential mechanisms of action. Genistein is known to interact with a multitude of cellular targets, including estrogen receptors, protein tyrosine kinases, and topoisomerase II, thereby influencing various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[16][17]
Given the structural similarity, this compound may share some of these targets. The presence of the 5-methoxy group in this compound, however, alters its lipophilicity and electronic properties, which could lead to differences in target affinity and biological activity compared to genistein. Research into the specific protein-protein interactions and signaling cascades modulated by this compound is a promising area for future investigation.[17][18][19][20][21][22][23]
Caption: Putative signaling pathways of this compound.
Conclusion
This compound is a naturally occurring isoflavone with potential for further investigation as a bioactive compound. This guide has summarized the current knowledge on its natural sources, analytical methodologies, and biological context. While foundational information is available, significant research gaps remain, particularly in the areas of quantitative occurrence, specific and validated analytical protocols, and a detailed understanding of its metabolic fate and molecular mechanisms of action. Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OASIS Repository@POSTECHLIBRARY: Systematic Engineering of Genistein Biosynthetic Pathway through Genetic Regulators and Combinatorial Enzyme Screening [poasis.postech.ac.kr]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic analysis of O-methyltransferase gene family and identification of potential members involved in the formation of O-methylated flavonoids in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of in vitro and in vivo metabolites of isoimperatorin using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Metabolites of Eupatorin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Drug Target Protein-Protein Interaction Networks: A Systematic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 18. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifechemicals.com [lifechemicals.com]
The Multifaceted Mechanism of Action of Prunetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prunetin, an O-methylated isoflavone found in various plants including Prunus yedoensis, pea roots, and red clover, has emerged as a promising bioactive compound with a diverse range of pharmacological activities.[1][2] Extensive research has highlighted its potential as an anti-inflammatory, anticancer, antioxidant, and neuroprotective agent.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the multifaceted effects of Prunetin, with a focus on its impact on key signaling pathways, cellular processes, and therapeutic targets. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
Prunetin exerts its biological effects through the modulation of a complex network of signaling pathways and cellular processes. The primary mechanisms identified to date include the potent inhibition of inflammatory cascades, induction of apoptosis and cell cycle arrest in cancer cells, and regulation of oxidative stress.
Anti-inflammatory Effects
Prunetin has demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Prunetin has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1]
A central mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Prunetin has been observed to modulate the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1] This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5] Furthermore, in human nasal epithelial cells, Prunetin has been shown to inactivate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway, a key upstream regulator of NF-κB.[6][7]
Anticancer Activity
Prunetin exhibits promising anticancer potential through multiple mechanisms, primarily centered on the induction of apoptosis and regulation of the cell cycle.
Apoptosis Induction: Prunetin triggers programmed cell death in cancer cells via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[8][9] This activates the caspase cascade, including caspase-3 and caspase-9, culminating in apoptosis.[9] In human osteosarcoma MG-63 cells, Prunetin treatment stimulated apoptosis through the enhancement of Bax and caspases.[9]
Cell Cycle Arrest: Prunetin can halt the proliferation of cancer cells by inducing cell cycle arrest. It has been reported to arrest the cell cycle at the G2/M phase by downregulating the expression of key regulatory proteins such as Cyclin-dependent kinase 1 (CDK1)/Cell division cycle 2 (CDC2) and Cyclin B1.[8]
Inhibition of Oncogenic Signaling Pathways: The anticancer effects of Prunetin are also mediated by its ability to suppress critical oncogenic signaling pathways. Mechanistic studies have revealed that Prunetin inhibits the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, both of which are crucial for cancer cell proliferation and survival.[3][8]
In gastric cancer cells, Prunetin has been shown to induce necroptosis, a form of programmed necrosis, through the activation of Receptor-Interacting Protein Kinase 3 (RIPK3).[10][11] This is associated with the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[10]
Antioxidant Properties
Prunetin demonstrates significant antioxidant activity, which contributes to its protective effects in various pathological conditions. In a mouse model of lung cancer, Prunetin treatment increased the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in leukocytes, while decreasing lipid peroxidation.[5] This antioxidant capacity helps to mitigate oxidative stress, a key factor in the pathogenesis of cancer and inflammatory diseases.[3][5]
Quantitative Data on Prunetin's Biological Activities
The following tables summarize the quantitative data from various studies investigating the biological effects of Prunetin.
Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Prunetin
| Cell Line | Biological Effect | Assay | Concentration | Results | Reference |
| Human Osteosarcoma MG-63 cells | Apoptosis induction | - | 20 and 25 µM | Stimulated apoptosis through enhancement of Bax and caspases, and decreased Bcl-2. | [9] |
| AGS Gastric Cancer Cells | Cytotoxicity | MTT Assay | 0, 10, 20, 40, 80, 100 µM | Inhibited cell growth in a dose-dependent manner. | [10] |
| RAW 264.7 Macrophages | Inhibition of NO and PGE2 production | Promoter Assay | - | Suppressed iNOS and COX-2 at the transcriptional level. | [1] |
Table 2: In Vivo Effects of Prunetin
| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |
| Swiss Albino Mice | Benzo(a)pyrene-induced lung cancer | 30 mg/kg | 12 and 18 weeks | Decreased carcinoembryonic antigen (CEA) and related metabolites. | [5][9] |
| Male Wistar Rats | Diethylnitrosamine-induced liver cancer | 100 µM/kg | 16 weeks | Delayed liver cancer growth, downregulated cyclin-D1, and upregulated Bcl-2, Bax, caspase-3, and caspase-9. | [9] |
| Male Drosophila melanogaster | Lifespan and metabolism | - | Chronic | Increased median survival by 3 days, increased climbing activity by 54%, increased Sir2 expression by 22%, and elevated AMPK activation by 51%. | [12] |
| Rats | Isoproterenol-induced myocardial infarction | 20 mg/kg | 19 days | Lowered lipid peroxidation and improved antioxidant system function. | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Prunetin.
Caption: Prunetin's anti-inflammatory mechanism via inhibition of the TLR4/MyD88/NF-κB pathway.
Caption: Prunetin-induced apoptosis through intrinsic and extrinsic pathways.
Caption: Prunetin inhibits cancer cell proliferation by targeting PI3K/Akt/mTOR, MAPK/ERK pathways and inducing G2/M arrest.
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the mechanism of action of Prunetin.
In Vivo Lung Cancer Model[5]
-
Animal Model: Healthy Swiss albino mice.
-
Induction of Lung Cancer: Administration of benzo(a)pyrene (BaP) dissolved in corn oil via oral gavage.
-
Treatment Groups:
-
Control group.
-
BaP-treated group (cancer model).
-
Prunetin pre-supplemented group (30 mg/kg body weight Prunetin for 18 weeks, with BaP co-administration).
-
Prunetin post-supplemented group.
-
-
Analysis:
-
Hematological and Immunological Parameters: White blood cell count, phagocytic activity, and avidity index. Levels of immunoglobulins (IgG, IgA, IgM) were quantified using ELISA kits.
-
Oxidative Stress Markers: Superoxide dismutase (SOD) and catalase (CAT) levels, and lipid peroxidation in leukocytes.
-
Metabolizing Enzymes: γ-Glutamyl transpeptidase, lactate dehydrogenase, aryl hydrocarbon hydroxylase, and 5' nucleotidase levels.
-
Tumor and Inflammatory Markers: Carcinoembryonic antigen (CEA) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) were measured from lung tissue homogenates using ELISA kits.
-
Histopathology: Lung tissues were fixed in 10% formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
In Vitro Gastric Cancer Cell Studies[10]
-
Cell Lines: AGS human gastric cancer cells and HaCaT normal human keratinocytes.
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with various concentrations of Prunetin (0, 10, 20, 40, 80, 100 µM) for 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Death Analysis (Annexin V/PI Staining): AGS cells were treated with Prunetin (0, 20, 40, 80 µM) for 24 hours. The mode of cell death (apoptosis vs. necroptosis) was determined by staining with Annexin V-APC and Propidium Iodide (PI) followed by flow cytometry. Co-treatment with the necroptosis inhibitor, necrostatin-1 (Nec-1), was used for confirmation.
-
Western Blot Analysis: To investigate the molecular mechanism, the expression levels of key proteins were analyzed. AGS cells were treated with Prunetin, and cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against proteins such as RIPK3, phospho-RIPK3, MLKL, phospho-MLKL, JNK, phospho-JNK, p38, and ERK.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using a fluorescent probe. The role of JNK activation in ROS generation was assessed by co-treatment with a specific JNK inhibitor (SP600125).
Conclusion
Prunetin is a promising natural isoflavone with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, cancer cell proliferation, and survival underscores its therapeutic potential. The comprehensive data presented in this guide, including quantitative analyses, signaling pathway diagrams, and detailed experimental protocols, provide a solid foundation for further research and development of Prunetin as a novel therapeutic agent for a range of human diseases. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in more complex preclinical models and eventually in human clinical trials to fully elucidate its efficacy and safety profile.
References
- 1. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prunetin - Wikipedia [en.wikipedia.org]
- 3. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Therapeutic Properties of Prunetin against Human Health Complications: A Review of Medicinal Importance and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The phytoestrogen prunetin affects body composition and improves fitness and lifespan in male Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prunetin Protective Effect in Wistar Rats Against Isoproterenol-Induced Myocardial Infarction via Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprunetin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprunetin, a naturally occurring O-methylated isoflavone, is emerging as a compound of significant interest in the fields of pharmacology and drug development due to its potential antioxidant and anti-inflammatory activities. As a derivative of genistein, this compound shares a structural backbone with many well-studied flavonoids, suggesting a range of biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on the antioxidant and anti-inflammatory mechanisms of this compound. We will delve into its modulation of key signaling pathways, summarize available quantitative data, and outline detailed experimental protocols for relevant assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.
Introduction
Inflammation and oxidative stress are intricately linked pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel therapeutic agents that can modulate these pathways with high efficacy and minimal side effects is a critical endeavor in modern medicine. Isoflavones, a class of phytoestrogens found in various plants, have long been recognized for their health-promoting benefits. This compound (5-O-Methylgenistein) is an O-methylated isoflavone with the chemical formula C16H12O5[1][2]. Its structure, characterized by a flavone backbone, is believed to be central to its biological activities[2]. While research on this compound is not as extensive as that on its parent compound, genistein, or the related flavonoid, isorhamnetin, existing studies suggest significant potential as an antioxidant and anti-inflammatory agent. This document aims to consolidate the available technical information on this compound to serve as a resource for researchers and professionals in drug discovery and development.
Antioxidant Properties of this compound
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to disease pathogenesis. Flavonoids exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.
Quantitative Antioxidant Activity
Quantitative data on the antioxidant activity of this compound is crucial for evaluating its potency. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of free radicals in an in vitro assay.
| Assay | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) | Notes |
| DPPH Radical Scavenging | Data not available | Quercetin | ~5-20 | The DPPH assay is a common method to assess the free radical scavenging ability of a compound. |
| ABTS Radical Scavenging | Data not available | Trolox | ~10-50 | The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. |
| Cellular Antioxidant Activity (CAA) | Data not available | Quercetin | Varies | This assay measures antioxidant activity within a cellular environment, providing more biologically relevant data. |
Note: Direct quantitative antioxidant data for this compound is limited in the currently available literature. The table is structured to incorporate data as it becomes available. For comparative purposes, typical IC50 ranges for the well-studied flavonoid quercetin are provided.
Experimental Protocols for Antioxidant Assays
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the this compound dilutions to the wells.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or quercetin).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure :
-
Add a large volume of the diluted ABTS•+ solution to each cuvette or well.
-
Add a small volume of the this compound dilutions.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Anti-inflammatory Properties of this compound
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key driver of many diseases. This compound is thought to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
| Assay | Cell Line | Stimulus | This compound IC50 (µM) | Measured Endpoint |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | Inhibition of nitrite accumulation in the cell culture supernatant. |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | RAW 264.7 | LPS | Data not available | Inhibition of cytokine secretion measured by ELISA. |
| COX-2 and iNOS Expression | RAW 264.7 | LPS | Data not available | Inhibition of protein expression measured by Western Blot. |
Experimental Protocols for Anti-inflammatory Assays
This is a widely used model to screen for anti-inflammatory compounds.
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Seed the cells in 96-well plates (for NO and viability assays) or larger plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment :
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
-
Endpoint Analysis :
-
Nitric Oxide (NO) Assay : Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA : Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
-
Western Blot : Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated forms of NF-κB, MAPKs).
-
RT-qPCR : Isolate total RNA and perform reverse transcription-quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Cell Viability Assay (e.g., MTT or WST-8) : To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay in parallel.
-
Signaling Pathways Modulated by this compound
The antioxidant and anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Based on the activities of structurally similar compounds like prunetin and genistein, this compound is hypothesized to modulate the Nrf2/HO-1 and NF-κB pathways.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. It is plausible that this compound, like other flavonoids, can activate this pathway, thereby enhancing the cell's antioxidant capacity.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. Many flavonoids inhibit inflammation by suppressing the NF-κB pathway, often by inhibiting IKK activation or IκBα degradation. Prunetin, a compound structurally related to this compound, has been shown to inhibit the NF-κB pathway[3][4].
Conclusion and Future Directions
This compound is a promising isoflavone with the potential for significant antioxidant and anti-inflammatory activities. While direct experimental evidence for its efficacy and mechanisms of action is still emerging, its structural similarity to well-characterized flavonoids like genistein and prunetin provides a strong rationale for further investigation. For drug development professionals, this compound represents a lead compound that warrants more in-depth preclinical evaluation.
Future research should focus on:
-
Quantitative Analysis : Determining the IC50 values of this compound in a variety of antioxidant and anti-inflammatory assays to establish its potency.
-
Mechanism of Action : Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the Nrf2 and NF-κB pathways.
-
In Vivo Studies : Evaluating the efficacy of this compound in animal models of diseases driven by oxidative stress and inflammation.
-
Structure-Activity Relationship : Comparing the activity of this compound with its parent compound, genistein, and other methylated derivatives to understand the role of O-methylation in its biological activity.
A thorough investigation of these areas will be critical in unlocking the full therapeutic potential of this compound.
References
Isoprunetin: A Technical Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin, an O-methylated isoflavone, has garnered significant attention in the scientific community for its potential therapeutic applications. As a member of the flavonoid family, this compound is a naturally occurring bioactive compound found in various plants.[1][2][3] Preclinical studies have demonstrated its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] This technical guide provides a comprehensive overview of the existing in vitro and in vivo research on this compound, with a focus on its anticancer properties. We will delve into its mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.
Anticancer Effects of this compound
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[4] These actions are orchestrated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane.[1] This results in the release of pro-apoptotic proteins like cytochrome c into the cytoplasm.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[1] this compound promotes this pathway by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.[6]
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[1] Caspase-8 then directly activates executioner caspases.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that this compound can arrest the cell cycle at the G2/M phase.[7] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound has been observed to downregulate cyclin-D1 protein expression.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound (Prunetin).
Table 1: In Vitro Anticancer Activity of this compound
| Cancer Type | Cell Line | Concentration(s) | Key Findings |
| Gastric Cancer | AGS | 50, 75, 150 μM | Dose- and time-dependent inhibition of cell growth.[5][7] |
| Liver Cancer | Hep3B | 10, 20, 40 μM | Induction of apoptosis via activation of PARP, caspase-3, and caspase-9; cell cycle arrest at G2/M phase; inhibition of the Akt/mTOR pathway.[7] |
Table 2: In Vivo Anticancer Activity of this compound
| Cancer Model | Animal Model | Treatment Regimen | Key Findings |
| Benzo(a)pyrene-induced Lung Cancer | Swiss albino mice | 30 mg/kg (oral) | Increased white blood cell count, phagocytic activity, and avidity index; decreased levels of immunoglobulins, metabolizing enzymes, tumor marker CEA, and pro-inflammatory markers (TNF-α, IL-6, IL-1β).[8] |
Signaling Pathways Modulated by this compound
This compound's anticancer effects are mediated through its interaction with key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant cascades affected by this compound.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12] In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound has been shown to suppress this pathway, contributing to its anticancer effects.[4][7] By inhibiting the PI3K/Akt/mTOR pathway, this compound can reduce cancer cell proliferation and induce apoptosis.[7]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[13][14][15][16] The MAPK family includes several key kinases such as ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature of many cancers. This compound has been shown to modulate MAPK signaling, contributing to its anticancer activity.[4]
Other Biological Activities
Beyond its anticancer effects, this compound exhibits a range of other beneficial biological activities.
-
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[5][8]
-
Antioxidant Activity: As a flavonoid, this compound possesses antioxidant capabilities, enabling it to scavenge free radicals and protect cells from oxidative damage.[8]
-
Neuroprotective Potential: Emerging research suggests that this compound may have neuroprotective effects, although this area requires further investigation.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19] Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry is used to quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[20][21][22][23][24]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described above.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[22]
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[22]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[25][26][27][28]
Protocol:
-
Protein Extraction: Lyse this compound-treated cells and determine protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspase-3, Akt, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.[29][30][31][32]
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[29]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups (vehicle control and this compound-treated groups). Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
Conclusion
This compound is a promising natural compound with significant anticancer potential demonstrated in a variety of in vitro and in vivo models. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK highlights its multifaceted mechanism of action. Furthermore, its anti-inflammatory and antioxidant properties may contribute to its overall therapeutic benefit. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of this compound. Future studies should focus on elucidating its detailed molecular targets, optimizing its bioavailability, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abnormal activation of NF‐κB and MAPK signaling pathways affect osimertinib resistance and influence the recruitment of myeloid‐derived suppressor cells to shape the immunosuppressive tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. scribd.com [scribd.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. edspace.american.edu [edspace.american.edu]
- 29. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Isoprunetin: From Plant to Pure Compound - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin, a naturally occurring O-methylated isoflavone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from plant sources. The methodologies described are based on established techniques for flavonoid separation and are intended to guide researchers in obtaining high-purity this compound for further investigation.
Data Presentation: Quantitative Overview of Flavonoid Extraction and Purification
The following tables summarize quantitative data from studies on the extraction and purification of flavonoids from Sophora flavescens, a known source of this compound, and other related compounds. This data provides a benchmark for expected yields and purity levels.
Table 1: Extraction Yields of Flavonoids from Sophora flavescens
| Extraction Method | Target Analyte | Yield | Plant Material | Reference |
| Mechanochemical-Promoted Extraction | Total Flavonoids | 35.17 mg/g | Roots | [1][2] |
| Ultrasound-Assisted Ionic Liquid Extraction | Five Prenylated Flavonoids (total) | 7.38 mg/g | Roots | |
| Microwave-Assisted Extraction | Oxymatrine* | 14.37 mg/g | Roots | [3] |
*Note: Oxymatrine is an alkaloid, but its extraction from the same plant provides a reference for extraction efficiency.
Table 2: Purification Purity of this compound and Related Flavonoids
| Purification Method | Compound | Purity Achieved | Source | Reference |
| Counter-Current Chromatography | Isorhamnetin 3-sulphate | > 97% | Flaveria bidentis | [1] |
| Preparative HPLC | Formononetin | > 96% | Sophora flavescens |
Experimental Protocols
The following protocols are detailed methodologies for the isolation and purification of this compound. The extraction protocol is based on methods used for total flavonoids from Sophora flavescens, and the purification protocol is a composite based on preparative HPLC methods for similar flavonoids.
Protocol 1: Extraction of this compound from Sophora flavescens
This protocol is adapted from the mechanochemical-promoted extraction method, which has shown high efficiency for total flavonoid extraction from Sophora flavescens[1][2].
Materials and Reagents:
-
Dried roots of Sophora flavescens
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Planetary ball mill
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried roots of Sophora flavescens into a fine powder.
-
Mechanochemical Treatment:
-
Mix the powdered plant material with 15% (w/w) of Na₂CO₃.
-
Place the mixture in the grinding jars of a planetary ball mill.
-
Grind the mixture at 440 rpm for 17 minutes.
-
-
Aqueous Extraction:
-
Transfer the ground mixture to an extraction vessel.
-
Add deionized water at a solvent-to-solid ratio of 25 mL/g.
-
Stir the mixture at room temperature for 20 minutes.
-
-
pH Adjustment and Precipitation:
-
Adjust the pH of the extract to 6.0 using HCl to precipitate the flavonoids.
-
-
Separation and Concentration:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the crude flavonoid extract.
-
Alternatively, filter the mixture through a Buchner funnel.
-
Wash the pellet/residue with deionized water.
-
Dry the crude extract.
-
-
Crude Extract Yield Determination: Weigh the dried crude extract to determine the yield.
Protocol 2: Purification of this compound using Preparative HPLC
This protocol provides a general framework for the purification of this compound from the crude extract using preparative High-Performance Liquid Chromatography (HPLC). Optimization of the mobile phase and gradient may be required for optimal separation.
Materials and Reagents:
-
Crude this compound extract
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in a minimal amount of methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale - Optional but Recommended):
-
Develop an analytical HPLC method using a C18 column to determine the optimal mobile phase composition and gradient for separating this compound from other components in the crude extract. A common mobile phase for flavonoids is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
-
Preparative HPLC Separation:
-
Column: YMC C18 column (250 mm × 10.0 mm, i.d., 5μm) or equivalent.
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid. For example:
-
Solvent A: 0.1% acetic acid in water
-
Solvent B: Methanol
-
Gradient: Start with a suitable percentage of B (e.g., 70%), and increase linearly to a higher percentage over a set time to elute the compounds of interest.
-
-
Flow Rate: 5 mL/min.
-
Detection: UV at a wavelength determined from the analytical run (e.g., 276 nm).
-
Injection Volume: Inject the filtered sample solution onto the column. The volume will depend on the concentration and the column capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as determined by the retention time from the analytical run.
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
-
Final Product Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound's anticancer effect through PI3K/Akt pathway inhibition.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire process from plant material to purified this compound.
Caption: Workflow for the isolation and purification of this compound.
References
Preparing Isoprunetin Stock Solutions for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin, a naturally occurring isoflavone, has garnered significant interest in biomedical research for its potential therapeutic properties. As with any in vitro study, the accurate and reproducible preparation of test compound stock solutions is paramount to ensure the reliability and validity of experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₅ | N/A |
| Molecular Weight | 284.26 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility in DMSO | Information not available | N/A |
| Solubility in Ethanol | Information not available | N/A |
| Water Solubility | Limited | N/A |
Recommended Solvents and Stock Solution Preparation
Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose. High-purity, anhydrous DMSO should be used to minimize degradation of the compound.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.84 mg of this compound (Molecular Weight = 284.26 g/mol ).
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but prolonged heating should be avoided.
-
Once dissolved, the stock solution should be clear and free of any visible particulates.
-
Storage and Stability of Stock Solutions
Proper storage of this compound stock solutions is critical to maintain their integrity and ensure experimental consistency.
-
Long-term Storage: Aliquot the stock solution into single-use volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for several months. While specific stability data for this compound is limited, it is a common practice for flavonoid stock solutions to be stable for at least 3-4 months under these conditions.[1]
-
Short-term Storage: For immediate use, a working stock solution can be stored at 4°C for a few days, protected from light.
It is highly recommended to perform periodic quality control checks on the stock solution, especially if it has been stored for an extended period.
Working Solution Preparation for In Vitro Assays
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically kept at or below 0.1% (v/v).[1] Exceeding this concentration can lead to solvent-induced cellular effects, confounding the experimental results.
Protocol for Preparing a Working Solution:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
When adding the this compound-DMSO solution to the aqueous culture medium, it is important to mix it quickly and thoroughly to prevent precipitation of the compound.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Typical Concentration Range for In Vitro Assays
The optimal concentration of this compound for in vitro assays will vary depending on the cell type and the specific biological endpoint being investigated. Based on studies of structurally related isoflavonoids like Isorhamnetin, a starting concentration range of 1 µM to 50 µM is often used in cancer cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental system.
This compound and Cellular Signaling Pathways
This compound, like other isoflavonoids, is known to modulate various intracellular signaling pathways. Of particular interest are the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified overview of these pathways and potential points of intervention by this compound.
Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways and potential inhibition by this compound.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram outlines the general workflow from receiving this compound powder to its application in in vitro experiments.
Caption: Workflow for preparing and using this compound stock solutions in in vitro assays.
Conclusion
The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies. Adherence to these guidelines for the preparation and handling of stock solutions will contribute to the generation of reliable and reproducible experimental data. It is always recommended to consult the specific product information sheet provided by the supplier for any additional handling instructions.
References
Isoprunetin: Solubility Profile, Experimental Protocols, and Signaling Pathway Interactions
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoprunetin, a naturally occurring isoflavone, has garnered significant interest for its potential therapeutic properties. A critical parameter for its preclinical and in vitro evaluation is its solubility in various solvents. This document provides a comprehensive overview of the available solubility data for this compound, with a particular focus on Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies. Due to the limited availability of specific quantitative solubility data for this compound, this report also includes data for the structurally similar flavonoid, isorhamnetin, as a surrogate. Detailed experimental protocols for solubility determination and stock solution preparation are provided, alongside an exploration of the key signaling pathways modulated by related flavonoids.
Solubility of this compound
Solubility Data for Isorhamnetin (as a surrogate for this compound)
The following table summarizes the quantitative solubility data for isorhamnetin in commonly used laboratory solvents. This data is provided as an estimate for this compound, and it is strongly recommended to determine the precise solubility of this compound experimentally for any new research application.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 | ~63.2 | [2][3] |
| Dimethyl Formamide (DMF) | ~10 | ~31.6 | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~1.58 | [3] |
Molecular Weight of Isorhamnetin: 316.27 g/mol Molecular Weight of this compound: 284.26 g/mol [1]
Experimental Protocols
Protocol for Determination of this compound Solubility (Shake-Flask Method)
This protocol describes a standard shake-flask method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it on an orbital shaker or vortex mixer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol for Preparation of an this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted in aqueous buffers for cell-based assays. This protocol is adapted from a method for the structurally similar compound, isorhamnetin[2].
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, the stock solution can be stored at -20°C for long-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note: When diluting the DMSO stock solution into aqueous buffers for cell culture experiments, it is crucial to add the stock solution to the buffer dropwise while gently mixing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular effects.
Signaling Pathways Modulated by Related Flavonoids
While the specific signaling pathways modulated by this compound are an active area of research, studies on structurally similar flavonoids, such as isorhamnetin, provide insights into its potential mechanisms of action. The following diagrams illustrate some of the key signaling pathways known to be affected by these compounds.
Conclusion
This application note provides essential information regarding the solubility of this compound, offering practical protocols for its determination and for the preparation of stock solutions. While specific quantitative data for this compound remains elusive, the provided data for the structurally analogous compound isorhamnetin serves as a valuable starting point for experimental design. The outlined signaling pathways, known to be modulated by related flavonoids, offer potential avenues for investigating the molecular mechanisms of this compound's biological activities. It is imperative for researchers to experimentally verify the solubility of this compound in their specific solvent systems to ensure the accuracy and reproducibility of their findings.
References
Application Notes and Protocols for the Quantification of Isoprunetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin is an O-methylated isoflavone, a class of compounds known for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of this compound in various matrices, such as biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines key signaling pathways modulated by related isoflavones, offering insights into this compound's potential biological effects.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical validation parameters for HPLC-UV and UPLC-MS/MS methods for the quantification of isoflavones, which can be adapted and validated for this compound.
Table 1: Illustrative HPLC-UV Method Validation Data for Isoflavone Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from endogenous components |
Note: This data is illustrative and based on validated methods for similar isoflavones. Method validation must be performed for this compound to establish specific performance characteristics.
Table 2: Illustrative UPLC-MS/MS Method Validation Data for Isoflavone Quantification in Biological Matrix (e.g., Plasma)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal, compensated by internal standard |
| Specificity | No significant interference observed |
Note: This data is illustrative and based on validated methods for similar isoflavones in biological matrices. Method validation must be performed for this compound to establish specific performance characteristics.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound in plant extracts.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: 0-5 min, 20% B; 5-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Weigh 1 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
5. Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
6. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol details a sensitive and selective UPLC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Formononetin or a stable isotope-labeled this compound
-
UPLC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
3. UPLC Conditions
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (MW: 284.28), a potential transition would be m/z 285.1 → [fragment ion].
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
6. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of this compound and the IS in methanol.
-
Spike appropriate amounts of the this compound stock solution into drug-free plasma to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and QC samples (low, mid, and high concentrations).
-
Process the standards and QC samples using the same sample preparation procedure as the unknown samples.
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways that are known to be modulated by isoflavones closely related to this compound, such as Prunetin and Isorhamnetin. These pathways are implicated in cellular processes like proliferation, apoptosis, and inflammation, and are relevant to cancer research.
Caption: PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
Caption: NF-κB and Intrinsic Apoptosis Signaling Pathways
Experimental Workflow
Caption: General Experimental Workflow for this compound Quantification
Application Notes and Protocols for Isoprunetin in Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin is a naturally occurring O-methylated isoflavone, a class of organic compounds found in various plants. As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] In cell culture experiments, this compound serves as a valuable tool for investigating cellular mechanisms and pathways involved in disease progression, particularly in cancer biology.[2][3] This document provides an overview of the known applications of this compound in a research setting, with a focus on its role in apoptosis.[2][3]
Recent studies have begun to explore the effects of this compound and its glycoside derivatives on cell death signaling pathways in various cancer cell lines.[2] The primary focus of this research is to elucidate the mechanisms by which these natural compounds may exert their potential anticancer effects.[3]
Data Presentation
Currently, there is limited publicly available quantitative data, such as IC50 values, for this compound across various cell lines. The research on this compound is still in a nascent stage compared to other flavonoids. The information available primarily discusses its potential to induce apoptosis without providing specific dose-response data.[2][3]
Key Cellular Mechanisms and Signaling Pathways
This compound is being investigated for its potential to induce apoptosis, or programmed cell death, a critical process in controlling cancer.[2][4] Apoptosis is a highly regulated process involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5]
-
Intrinsic Apoptosis Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[5] It leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial outer membrane.[5] This results in the release of cytochrome c, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[5]
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface.[5] This binding event also leads to the activation of a caspase cascade, culminating in apoptosis.[5]
While the precise mechanisms of this compound are still under investigation, it is hypothesized to modulate one or both of these apoptotic pathways.[2][3]
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the effects of compounds like this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the general steps for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Below are diagrams representing the general concepts discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Isoprunetin: A Versatile Tool for Interrogating Cellular Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoprunetin, an O-methylated isoflavone, has emerged as a significant bioactive compound for studying a multitude of cellular signaling pathways. Its ability to modulate key cellular processes such as inflammation, apoptosis, and cell cycle progression makes it a valuable tool for researchers in various fields, including oncology, immunology, and neurobiology. This document provides a comprehensive overview of this compound's applications in cellular signaling research, detailed experimental protocols, and visual representations of its mechanisms of action. This compound exerts its effects by targeting critical signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways.[1][2][3]
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways implicated in a range of physiological and pathological processes.
-
NF-κB Signaling Pathway: this compound is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[4][5] It has been demonstrated to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6] This action leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, is another critical target of this compound.[1][7] It has been shown to suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory responses.[1][7] In the context of cancer, this compound can inhibit the MEK/ERK signaling cascade, contributing to its anti-proliferative effects.[8]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism. This compound has been observed to inhibit the phosphorylation of Akt and its downstream target, mTOR, in breast cancer cells, leading to the induction of apoptosis.[8][9] This pathway is often dysregulated in cancer, making this compound a compound of interest for oncological research.[10][11]
-
Apoptosis and Cell Cycle Regulation: this compound can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways.[12][13] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[14][15] Furthermore, this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][14]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its related compound, Isorhamnetin, on various cellular parameters as reported in the literature. This data provides a reference for designing experiments and interpreting results.
| Compound | Cell Line/Model | Parameter Measured | Effective Concentration | Observed Effect | Reference |
| Isorhamnetin | Diabetic Rats | NF-κB p65 DNA-binding activity | 50 and 150 mg/kg | Dose-dependent decrease | [6] |
| Isorhamnetin | Glomerular Mesangial Cells (LPS-stimulated) | NF-κB p65 DNA-binding activity | 5 and 10 µM | Dose-dependent inhibition | [6] |
| Prunetin | RAW 264.7 Macrophages (LPS-stimulated) | Nitric Oxide Production | Not specified | Inhibition | [4] |
| Prunetin | RAW 264.7 Macrophages (LPS-stimulated) | Prostaglandin E2 Production | Not specified | Inhibition | [4] |
| Isorhamnetin | RAW 264.7 Cells (LPS-stimulated) | TNF-α, IL-1β, IL-6 concentrations | Not specified | Marked decrease | [5] |
| Isorhamnetin | Human Bladder Cancer Cells | Cell Viability | 100 µM | G2/M phase arrest and apoptosis | [12] |
| Isorhamnetin | Breast Cancer Cells | Cell Proliferation | Not specified | Inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on cellular signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
RT-qPCR for Gene Expression Analysis
This protocol is used to measure the effect of this compound on the mRNA levels of target genes.
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and gene-specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
NF-κB p65 DNA-Binding Activity Assay
This ELISA-based assay measures the activation of NF-κB by quantifying the amount of p65 subunit bound to a consensus DNA sequence.
-
Nuclear Extract Preparation: After treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Assay Procedure: Perform the assay using a commercially available NF-κB p65 transcription factor assay kit according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Detection: Use a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate to detect the bound p65.
-
Quantification: Measure the absorbance at the appropriate wavelength to quantify NF-κB p65 DNA-binding activity.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling cascades.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen‑activated protein kinase kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoprunetin in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin is a natural isoflavone, a class of phytoestrogens, that has garnered interest in cancer research for its potential pro-apoptotic effects.[1][2] Isoflavones are known to interact with various cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of programmed cell death.[1][2] This document provides an overview of the application of this compound in cancer research models, including its mechanism of action, protocols for key experiments, and a summary of its potential efficacy.
Mechanism of Action: Inducing Apoptosis via Signaling Pathway Modulation
This compound and related isoflavones primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key intracellular signaling pathways that regulate cell survival and proliferation.
One of the central pathways implicated in the action of isoflavones is the PI3K/Akt signaling pathway .[3] This pathway is crucial for cell survival, and its overactivation is a hallmark of many cancers.[3][4][5] this compound is suggested to inhibit the PI3K/Akt pathway, leading to a downstream cascade of events that promote apoptosis.
Inhibition of the PI3K/Akt pathway by this compound can lead to:
-
Activation of Caspases: Caspases are a family of protease enzymes that are central to the execution of apoptosis.[6] Inhibition of survival signals can lead to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), resulting in the cleavage of cellular proteins and cell death.[6][7][8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. This compound may alter this balance to favor apoptosis.
The diagram below illustrates the proposed signaling pathway affected by this compound.
Data Presentation: Efficacy in Cancer Cell Lines
As previously mentioned, specific IC50 values for this compound are not widely reported. For reference and to provide an indication of the potential potency of related isoflavones, the following table summarizes the IC50 values for Isorhamnetin in various cancer cell lines. Researchers should determine the IC50 of this compound empirically for their cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) |
| NOZ | Gallbladder Cancer | 103.8 |
| GBC-SD | Gallbladder Cancer | 87.27 |
| A549 | Non-small-cell lung cancer | Dose-dependent reduction |
| B16F10 | Melanoma | Dose-dependent reduction |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anti-cancer effects of this compound. These protocols should be optimized for the specific cell lines and experimental conditions used.
Experimental Workflow
The diagram below outlines a typical workflow for evaluating the in vitro and in vivo anti-cancer effects of a compound like this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[9]
-
-
Data Analysis:
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression and activation of proteins involved in apoptosis and cell signaling pathways (e.g., Akt, Caspase-3) following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
This compound
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Sterile PBS or saline
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.[12]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.[12]
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, western blot).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the control and treatment groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound shows promise as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells, likely through the modulation of critical signaling pathways such as PI3K/Akt. The protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Further research is warranted to establish a comprehensive profile of its anti-cancer activity and to determine its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoprunetin as a Tool for Studying Enzyme Kinetics
Disclaimer: Extensive literature searches did not yield specific quantitative data on the enzyme inhibitory effects of isoprunetin, including target enzymes, IC50/Ki values, and mechanism of inhibition. Therefore, this document provides a generalized framework and protocols for characterizing the enzyme kinetics of a novel inhibitor, using this compound as a representative compound. The specific enzymes and pathways mentioned are for illustrative purposes based on the activities of other flavonoids and do not represent established targets of this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (5-O-Methylgenistein) is an isoflavone, a class of flavonoids known for their diverse biological activities, including potential enzyme inhibition. The study of how compounds like this compound interact with enzymes is crucial for understanding their mechanism of action and for the development of new therapeutic agents. Enzyme kinetics studies provide valuable information on the potency and mechanism of inhibition, which are critical parameters in drug discovery and development.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study enzyme kinetics. This includes protocols for determining key inhibitory constants and elucidating the mechanism of action.
Quantitative Data Presentation
When studying a new inhibitor like this compound, it is essential to determine its inhibitory potency against a panel of relevant enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity. The following table illustrates how such data for this compound could be presented.
| Target Enzyme | Substrate | This compound IC50 (µM) | Inhibition Type | This compound Ki (µM) |
| Enzyme A (e.g., Kinase) | Peptide Substrate | [Hypothetical Value] | [e.g., Competitive] | [Hypothetical Value] |
| Enzyme B (e.g., Oxidase) | Amine Substrate | [Hypothetical Value] | [e.g., Non-competitive] | [Hypothetical Value] |
| Enzyme C (e.g., Hydrolase) | Ester Substrate | [Hypothetical Value] | [e.g., Mixed] | [Hypothetical Value] |
Experimental Protocols
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method to determine the IC50 of this compound against a target enzyme using a spectrophotometric assay.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare the enzyme solution to a final concentration that gives a linear reaction rate over the desired time course.
-
Prepare the substrate solution at a concentration typically equal to or below its Michaelis constant (Km) for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time. The rate of reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibition Mechanism (Kinetic Studies)
This protocol outlines the steps to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by this compound.
Procedure:
-
Perform the enzyme assay as described in section 3.1, but with varying concentrations of both the substrate and this compound.
-
A typical experiment involves several fixed concentrations of this compound (including a zero-inhibitor control), with the substrate concentration varied over a wide range (e.g., 0.1 to 10 times the Km).
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods, such as the Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]).
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Mixed inhibition: Lines will intersect at a point other than the axes.
-
-
The inhibition constant (Ki) can be determined by further analysis of these kinetic data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing an enzyme inhibitor like this compound.
Hypothetical Signaling Pathway
Flavonoids are known to modulate various signaling pathways. While the specific pathways affected by this compound are not well-documented, a common target for flavonoids is the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase within this pathway.
Application Notes and Protocols for Developing Nanoformulations for Isoprunetin Delivery
Introduction
Isoprunetin, a naturally occurring isoflavone, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action is often associated with the modulation of key cellular signaling pathways. However, the clinical application of this compound is significantly hindered by its poor aqueous solubility and low oral bioavailability.[1][2][3] Nanoformulation strategies present a promising avenue to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery.[4][5] Encapsulating this compound within nanocarriers, such as polymeric nanoparticles or lipid-based systems, can substantially improve its pharmacokinetic profile and therapeutic efficacy.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound-loaded nanoformulations.
Data Presentation: Physicochemical Properties of Flavonoid Nanoformulations
Effective nanoformulations require precise control over their physicochemical characteristics. The following tables summarize typical quantitative data for flavonoid nanoformulations, offering a benchmark for the development of this compound-based nanoparticles.
Table 1: Characteristics of Polymeric Nanoparticles for Flavonoid Delivery
| Nanoformulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Isorhamnetin-Chitosan NP | Chitosan | 200 - 300 | 0.2 - 0.4 | 85 - 95 | 5 - 10 | [6] |
| Curcumin-Soy Protein NP | Soy Protein | 220 - 290 | ~0.3 | ~97 | ~2.7 | [8] |
| Quercetin-PLGA NP | PLGA | 150 - 250 | < 0.2 | 70 - 85 | 3 - 8 |[5] |
Table 2: Characteristics of Lipid-Based Nanoformulations for Flavonoid Delivery
| Nanoformulation | Lipid Carrier | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| Quercetin-SLN | Solid Lipid | 100 - 300 | 0.1 - 0.3 | 80 - 90 | 4 - 9 | [5] |
| Isorhamnetin-Liposomes | Phospholipid | 100 - 200 | < 0.25 | > 90 | 5 - 15 | [6] |
| Ibuprofen-Nanosuspension | N/A | < 500 | ~0.2 | N/A | N/A |[9] |
Experimental Protocols
Detailed methodologies for the key experiments in the development and evaluation of this compound nanoformulations are provided below.
Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles
This protocol details the synthesis of this compound-loaded chitosan nanoparticles via the ionic gelation method.[6]
Materials:
-
This compound
-
Chitosan (Low Molecular Weight)
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Deionized Water
-
Magnetic Stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of chitosan in 50 mL of 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Encapsulation of this compound:
-
Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add the this compound solution dropwise to the chitosan solution under continuous magnetic stirring at a moderate speed.
-
Stir the mixture for 1 hour at room temperature to allow for molecular complexation.
-
-
Formation of Nanoparticles:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-Isoprunetin mixture under constant, vigorous stirring.
-
Observe for the spontaneous formation of opalescent nanoparticle suspension.
-
Continue stirring for an additional 30 minutes to ensure the stabilization of the nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant containing unentrapped this compound.
-
Resuspend the nanoparticle pellet in deionized water and sonicate briefly to redisperse.
-
Repeat the washing step twice to ensure the complete removal of impurities.
-
-
Storage:
-
For long-term storage, the purified nanoparticle suspension can be lyophilized to obtain a dry powder.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI at a scattering angle of 90° and a temperature of 25°C.
-
For Zeta Potential, transfer the diluted sample to a specific folded capillary cell and measure the electrophoretic mobility.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using UV-Vis Spectrophotometry or HPLC.[10]
-
Procedure:
-
After centrifugation during the purification step (Protocol 1, Step 4), collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a pre-established calibration curve at its maximum absorbance wavelength.
-
Calculate EE and DL using the following equations:[12]
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of this compound from the nanoformulation.[6][10]
Materials:
-
This compound-loaded nanoformulation
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation:
-
Accurately weigh a known amount of lyophilized this compound nanoparticles (or use a known volume of suspension).
-
Disperse the nanoparticles in 2 mL of PBS.
-
Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the sealed dialysis bag into a beaker containing 50 mL of release medium (PBS at pH 7.4 to simulate physiological conditions or pH 5.5 to simulate a tumor microenvironment).
-
Place the beaker in a shaking incubator set at 37°C with gentle agitation (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples for this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 4: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the this compound nanoformulations against cancer cell lines (e.g., MCF-7 breast cancer cells).[13][14]
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound nanoformulations, free this compound, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the treatment solutions at various concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for developing this compound nanoformulations.
Caption: Putative PI3K/Akt/mTOR signaling pathway inhibited by this compound.[15]
Caption: Diagram of biphasic drug release from a nanoparticle carrier.[7]
References
- 1. Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin: Challenges and Advances in Enhancing Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin: Challenges and Advances in Enhancing Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin: Challenges and Advances in Enhancing Bioavailability | Semantic Scholar [semanticscholar.org]
- 4. Recent advances in nanoformulation-based delivery for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Nanoformulations for Quercetin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles synthesized from soy protein: preparation, characterization, and application for nutraceutical encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles for Drug and Gene Delivery in Treating Diseases of the Eye | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Isoprunetin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Isoprunetin solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent. This compound, like other structurally similar isoflavonoids such as Formononetin and Isorhamnetin, exhibits good solubility in organic solvents like DMSO and dimethylformamide (DMF).[1][2] For final working solutions in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).
Q2: What is a typical maximum concentration for an this compound stock solution in DMSO?
A2: Based on data for structurally related isoflavonoids, a stock solution of this compound in DMSO can typically be prepared at concentrations up to 20-50 mg/mL.[3] For example, Formononetin is soluble in DMSO at approximately 25 mg/mL, and Isorhamnetin is soluble at about 20 mg/mL.[1][2] Exceeding the solubility limit may lead to precipitation, especially with temperature fluctuations.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][4]
Q4: My this compound precipitated when I diluted the DMSO stock into my cell culture medium. How can I avoid this?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. This typically occurs when the final concentration of the compound in the cell culture medium exceeds its aqueous solubility limit. Here are some strategies to prevent this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the DMSO concentration: A slightly higher percentage of DMSO in the final working solution can help maintain solubility. However, it is crucial to keep the final DMSO concentration below a level that is toxic to your specific cell line (typically <0.5%).
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[2]
-
Prepare fresh working solutions: Use the diluted working solution immediately after preparation, as the compound may precipitate over time.[1][5]
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, complexation with cyclodextrins is a widely used method to enhance the aqueous solubility of poorly soluble drugs.[6][7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[6][7] This can increase the effective concentration of this compound in your cell-based assay without increasing the concentration of organic solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO is not anhydrous. | 1. Try a lower concentration. 2. Use fresh, anhydrous DMSO. Moisture can reduce the solubility of hydrophobic compounds.[3] 3. Gently warm the solution and use a vortex mixer or sonicator to aid dissolution.[2] |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | 1. The final concentration of this compound is above its aqueous solubility limit. 2. The cell culture medium is cold. | 1. Lower the final concentration of this compound. 2. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 3. Add the stock solution slowly while mixing. |
| A precipitate forms in the cell culture plate wells during incubation. | 1. The compound is precipitating out of solution over time. 2. Evaporation of the medium is concentrating the compound. 3. Interaction with components in the serum or medium. | 1. Decrease the final concentration of this compound. 2. Ensure proper humidification in the incubator to prevent evaporation.[9] 3. Consider reducing the serum concentration if it is suspected to be causing precipitation. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound in the working solution. 3. Degradation of the compound due to repeated freeze-thaw cycles. | 1. Ensure the stock solution is fully dissolved before use. Briefly centrifuge the vial to pellet any undissolved material. 2. Visually inspect the working solution for any signs of precipitation before adding it to the cells. 3. Always use freshly thawed aliquots of the stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar isoflavonoids in common solvents. This data can serve as a useful reference for preparing this compound solutions.
| Compound | Solvent | Solubility | Reference |
| Formononetin | DMSO | ~25 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] | |
| Isorhamnetin | DMSO | ~20 mg/mL | [2] |
| Water | <3.5 µg/mL | [2] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] | |
| Isoquercitroside | DMSO | ~30 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [5] | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 284.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 1 mL * 20 mmol/L * 284.26 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 5.6852 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.69 mg of this compound powder into a sterile vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If the solid is not completely dissolved, sonicate the solution in a water bath for 10-15 minutes.[2]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2]
Protocol 2: Preparation of a 20 µM this compound Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tube
Procedure:
-
Calculate the required volume of stock solution: Use the dilution formula M1V1 = M2V2. To prepare 1 mL (1000 µL) of a 20 µM working solution:
-
(20 mM) * V1 = (0.02 mM) * 1 mL
-
V1 = (0.02 mM * 1 mL) / 20 mM = 0.001 mL = 1 µL
-
-
Prepare the working solution: In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.
-
Add the stock solution: Add 1 µL of the 20 mM this compound stock solution to the cell culture medium.
-
Mix thoroughly: Mix well by gentle pipetting or inverting the tube. Avoid vigorous vortexing that could cause foaming of the medium.
-
Use immediately: Use the freshly prepared working solution for your cell-based assay immediately to prevent precipitation.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in cell-based assays.
Potential Signaling Pathways Modulated by this compound
Based on the activity of structurally related isoflavonoids, this compound may influence several key cellular signaling pathways.
Caption: Potential inhibition of pro-survival pathways by this compound.
Caption: Potential activation of the AMPK pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
Technical Support Center: Isoprunetin Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoprunetin in aqueous solutions. The information is designed to help you anticipate and address challenges related to the stability of this compound in your experiments.
Disclaimer: Direct stability data for this compound is limited in publicly available literature. The guidance provided here is primarily based on established knowledge of isoflavones and other flavonoids, the chemical class to which this compound belongs. These recommendations should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A color change in your this compound solution is a common indicator of degradation, likely due to oxidation. Flavonoids like this compound are susceptible to oxidation, which can be accelerated by factors such as pH, exposure to light, and the presence of dissolved oxygen.
Q2: I'm seeing a precipitate form in my this compound stock solution over time. What could be the cause?
Precipitation can occur for a few reasons:
-
Degradation Products: The degradation of this compound can lead to the formation of less soluble byproducts.
-
Low Solubility: this compound has low aqueous solubility, and changes in temperature or solvent composition (e.g., evaporation of an organic co-solvent) can cause it to precipitate.
-
pH Shift: The solubility of flavonoids is often pH-dependent. A shift in the pH of your solution could reduce its solubility.
Q3: How do pH and temperature affect the stability of this compound in my aqueous solution?
Based on studies of similar isoflavone aglycones, both pH and temperature are critical factors influencing stability.[1][2]
-
pH: this compound is expected to be most stable at neutral or slightly acidic pH (around 5.6-7.0).[1][2] Significant degradation is likely to occur under more acidic conditions (e.g., pH 3.1).[1][2]
-
Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be kept at low temperatures (e.g., refrigerated or frozen).
Q4: Can exposure to light affect my this compound solution?
Yes, exposure to light, particularly UV light, can induce photodegradation of flavonoids. It is crucial to protect your this compound solutions from light by using amber vials or by covering the containers with aluminum foil.
Q5: Are there any additives I can use to improve the stability of my this compound solution?
Yes, several types of additives can help stabilize flavonoid solutions:
-
Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidation.
-
Chelating Agents: EDTA can be used to sequester metal ions that can catalyze oxidation reactions.
-
Co-solvents: Using a co-solvent such as ethanol or DMSO can improve the solubility and stability of this compound.
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA), has been shown to have a protective effect on some flavonoids.[3][4][5]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Adjust the pH of your aqueous solution to be within the neutral to slightly acidic range (pH 5.6-7.0). Use a suitable buffer system to maintain a stable pH. |
| High Temperature | Prepare and store your this compound solutions at low temperatures. For short-term storage, use refrigeration (2-8 °C). For long-term storage, aliquot and freeze your solutions (-20 °C or -80 °C). |
| Presence of Oxygen | Degas your solvent before preparing the solution by sparging with an inert gas like nitrogen or argon. Prepare solutions under an inert atmosphere if possible. |
| Exposure to Light | Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Presence of Metal Ions | Add a chelating agent, such as EDTA, at a low concentration (e.g., 0.1 mM) to your solution to sequester any contaminating metal ions. |
Issue 2: Poor Solubility and Precipitation
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer for your experiment. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Solution Instability | Address potential degradation issues as outlined in "Issue 1," as degradation products may be less soluble. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles, which can affect solubility and stability. Aliquot your stock solution into single-use volumes. |
Data Presentation
Table 1: Influence of pH on the Thermal Degradation of Isoflavone Aglycones at 150°C
| pH | Stability | Observation |
| 3.1 | Low | Prominent degradation observed.[1][2] |
| 5.6 | High | Virtually no decay observed.[1][2] |
| 7.0 | High | Virtually no decay observed.[1][2] |
Note: This data is for a mix of isoflavone aglycones and serves as a general guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol outlines a general procedure for preparing an aqueous solution of this compound with enhanced stability for use in cell culture or other biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Ascorbic acid (optional)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the this compound completely, creating a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
-
Prepare Working Solution:
-
Aseptically dilute the this compound stock solution in sterile PBS (pH 7.4) to the desired final concentration.
-
Optional: For enhanced stability against oxidation, the PBS can be supplemented with a low concentration of ascorbic acid (e.g., 100 µM) prior to adding the this compound stock.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Storage:
-
Store the stock solution in amber vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions from the stock solution for each experiment. If a working solution needs to be stored for a short period, keep it at 2-8°C and protected from light.
-
Visualizations
Caption: General degradation pathways for flavonoids like this compound.
Caption: A logical workflow for troubleshooting this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
Optimizing Isoprunetin Concentration for In Vitro Experiments: A Technical Support Center
Disclaimer: Information regarding specific optimal concentrations and detailed protocols for Isoprunetin is limited in publicly available scientific literature. This guide provides recommendations based on data from closely related isoflavones, namely Prunetin and Isorhamnetin . Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in in vitro experiments?
Based on studies with the related compound Prunetin, a starting concentration range of 10 µM to 100 µM is recommended for cancer cell line studies. For instance, effective concentrations for Prunetin have been observed between 20 µM and 80 µM in various cancer cell lines, where it has been shown to induce cell death.
2. How should I prepare a stock solution of this compound?
This compound is a solid. A common method for preparing stock solutions of similar flavonoids for cell culture is to dissolve the powder in dimethyl sulfoxide (DMSO).
-
Example Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.84 mg of this compound (Molecular Weight: 284.26 g/mol ) in 1 mL of high-purity DMSO.
-
Important Consideration: Ensure the final concentration of DMSO in your cell culture medium remains non-toxic to the cells, typically below 0.1%.
3. In which types of in vitro assays has the related compound Prunetin shown activity?
Prunetin has demonstrated bioactivity in several in vitro models, primarily in the context of cancer research. These include:
-
Cytotoxicity and Anti-Proliferative Assays: Prunetin has been shown to inhibit the growth of various cancer cell lines, including gastric, lung, and liver cancer cells.[1][2]
-
Apoptosis and Cell Death Assays: Studies indicate that Prunetin can induce programmed cell death (apoptosis and necroptosis) in cancer cells.[1][2]
-
Cell Cycle Analysis: Prunetin has been observed to cause cell cycle arrest in cancer cells.[1]
4. What are the known signaling pathways affected by the related isoflavone Prunetin?
Prunetin has been found to modulate several key signaling pathways involved in cancer progression, including:
-
Akt/mTOR Pathway: Inhibition of this pathway by a prunetin glycoside has been linked to the induction of apoptosis and cell cycle arrest.[1]
-
JAK2/STAT3 Pathway: Daidzin, another isoflavone, has been shown to inhibit this pathway.
-
Receptor Interacting Protein Kinase 3 (RIPK3): Prunetin has been shown to induce necroptosis in gastric cancer cells through a mechanism involving RIPK3.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Solubility of this compound in Aqueous Media | This compound, like many flavonoids, has poor water solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is minimal and non-toxic to the cells. |
| No Observable Effect at Tested Concentrations | The concentration of this compound may be too low for the specific cell line or assay. Cell lines have varying sensitivities. | Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the effective dose for your specific experimental setup. |
| High Cell Death in Control Group (Vehicle Control) | The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high and is causing cytotoxicity. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Inconsistent or Variable Results Between Experiments | Inconsistent preparation of this compound working solutions. Variability in cell seeding density or incubation times. | Prepare fresh working solutions from the stock for each experiment. Standardize cell seeding and treatment protocols, including incubation times. |
| Precipitation of this compound in Culture Medium | The final concentration of this compound exceeds its solubility limit in the culture medium. | Visually inspect the culture medium after adding the this compound working solution. If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution if compatible with your cells. |
Quantitative Data Summary
The following tables summarize effective concentrations of the related isoflavone, Prunetin, in various cancer cell lines as reported in the literature. This data should be used as a guideline for designing experiments with this compound.
Table 1: Effective Concentrations of Prunetin in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| AGS | Gastric Cancer | 20 - 80 | Inhibition of cell proliferation, induction of necroptosis[2] |
| A549 | Lung Cancer | 20 - 80 | Induction of apoptosis[1] |
| Hep3B | Liver Cancer | 10 - 40 | Induction of apoptosis, cell cycle arrest (as prunetin 4'-O-glucoside)[1] |
| MG-63 | Osteosarcoma | 20 - 25 | Stimulation of apoptosis, prevention of cell proliferation |
| HL-60 | Leukemia | 20 - 50 | Induction of apoptosis[1] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
General Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol outlines a general method to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for studying this compound in vitro.
Caption: Potential signaling pathways modulated by related isoflavones.
References
- 1. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoprunetin Cytotoxicity in In Vitro Experiments
Welcome to the technical support center for Isoprunetin. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues observed during in-vitro cell line experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a type of isoflavone, a class of organic compounds often studied for their biological activities. In many cancer cell lines, this compound is expected to be cytotoxic, meaning it can induce cell death. This effect is often mediated through the induction of apoptosis (programmed cell death).
Q2: At what concentrations is this compound typically cytotoxic?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line being tested. For example, in human osteosarcoma MG-63 cells, concentrations of 20 and 25 µM have been shown to stimulate apoptosis[1]. Similarly, in human leukemia HL-60 cancer cells, concentrations between 20–50 μM induced apoptosis[1]. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly causing cell death[2]. To distinguish between the two, you can perform cell counting over a time course using a method like trypan blue exclusion to identify dead cells. A cytotoxic compound will cause a decrease in the number of viable cells, whereas a cytostatic compound will result in a plateau in cell number[2]. Additionally, specific assays for apoptosis, such as caspase activity assays, can confirm a cytotoxic mechanism[3][4][5].
Q4: What are the essential controls to include in an this compound cytotoxicity experiment?
A4: Every cytotoxicity experiment should include the following controls to ensure the validity of the results[2][6][7][8]:
-
Untreated Control: Cells cultured in medium alone to represent normal cell health and proliferation.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the this compound at the same final concentration. This is critical to ensure that the solvent itself is not causing cytotoxicity[9].
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line to confirm that the assay is working correctly.
-
Blank/Background Control: Wells containing only cell culture medium (and the assay reagent) without cells to measure the background signal[6][8].
Troubleshooting Guide
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be particularly sensitive to this compound.
-
Troubleshooting Tip: Perform a comprehensive dose-response experiment with a wider range of this compound concentrations to accurately determine the IC50 value for your cell line.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.
Problem 2: Inconsistent or highly variable results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells in each well will lead to variability in the final readout.
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of the plate are more prone to evaporation, which can concentrate media components and affect cell growth.
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or water[9].
-
-
Possible Cause 3: Inaccurate Pipetting. Small errors in pipetting volumes of cells, media, or reagents can lead to significant variability.
-
Troubleshooting Tip: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques for all wells.
-
Problem 3: Discrepancies between different types of cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different Cellular Endpoints. Different assays measure different markers of cell health and death. The MTT assay measures metabolic activity, which can decrease due to cytostatic effects as well as cytotoxicity[10][11]. The LDH assay, on the other hand, measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of necrosis or late apoptosis[11][12].
-
Troubleshooting Tip: It is recommended to use multiple assays that measure different parameters to get a more complete picture of this compound's effects. For example, combining a metabolic assay (MTT), a membrane integrity assay (LDH), and an apoptosis-specific assay (caspase activity) can provide a comprehensive profile[2][5].
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of prunetin (a closely related isoflavone to this compound) as reported in the literature. This can serve as a starting point for designing your own experiments.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| Human osteosarcoma MG-63 | Prunetin | 20 and 25 µM | Stimulated apoptosis, enhanced Bax and caspases, decreased Bcl-2 | [1] |
| Human leukemia HL-60 | Prunetin | 20–50 μM | Induced apoptosis, increased Bax, PARP cleavage, and caspase-9 and -3 | [1] |
| Human bladder cancer cells | Isorhamnetin | Not specified | Triggered G2/M phase cell arrest and apoptosis, associated with increased Fas/Fas ligand, reduced Bcl-2/Bax ratio, and activation of caspases | [13] |
| Doxorubicin-resistant breast cancer cells | Isorhamnetin | 10, 20, 30, and 50 μM | Inhibited proliferation and induced apoptosis, enhanced phosphorylation of AMPK, decreased phosphorylation of mTOR and p70S6K, and increased cleavage of Caspase 3 | [14] |
| Human gastric cancer cells | Isorhamnetin | Not specified | Induced high cytotoxicity, inhibited cell proliferation and migration through mitochondria-dependent caspase-3 cascade | [15] |
Experimental Protocols
Key Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Principle: In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[10].
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[16].
-
Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form[16].
-
Carefully aspirate the MTT solution without disturbing the formazan crystals[16].
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals[16].
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader[17].
-
-
Troubleshooting:
2. LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically[8].
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
Include controls for no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer)[6][18].
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light[12][19].
-
-
Troubleshooting:
-
High background in medium: Animal sera used in culture medium contain endogenous LDH. Using serum-free medium or reducing the serum percentage can lower the background[6].
-
3. Caspase Activity Assay
This assay detects the activation of caspases, which are key enzymes in the apoptotic pathway.
-
Principle: Caspases are proteases that are activated during apoptosis. These assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a reporter molecule (a chromophore or fluorophore). When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected[21].
-
Protocol (Fluorometric for Caspase-3):
-
Plate and treat cells as in other cytotoxicity assays.
-
After treatment, lyse the cells using a supplied lysis buffer.
-
Add the caspase-3 substrate (e.g., DEVD-AMC) to the cell lysate.
-
Incubate to allow the active caspase-3 to cleave the substrate.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 420-460 nm for AMC)[21].
-
-
Troubleshooting:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for assessing this compound cytotoxicity.
Caption: A troubleshooting workflow for unexpected cytotoxicity results.
Caption: Potential signaling pathways of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.in]
- 5. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. galaxy.ai [galaxy.ai]
- 11. mdpi.com [mdpi.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isorhamnetin Suppresses Human Gastric Cancer Cell Proliferation through Mitochondria-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Off-Target Effects of Isoprunetin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Isoprunetin in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound, also known as Isorhamnetin, is a naturally occurring O-methylated flavonol. While its full range of targets is still under investigation, it is known to modulate several key signaling pathways, including the AMPK and JAK/STAT pathways. Notably, studies have identified direct binding and inhibition of MEK1 and PI3-K by this compound, suggesting these are key components of its mechanism of action in certain contexts.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a small molecule, like this compound, with cellular components other than its intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity unrelated to the on-target effect. Minimizing off-target effects is crucial for accurately understanding the biological role of the intended target and for the development of selective therapeutic agents.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
A3: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect. Using excessive concentrations increases the likelihood of engaging off-target molecules.
-
Employ Structurally Distinct Inhibitors: If you are studying a specific pathway, using other inhibitors with different chemical structures that target the same pathway can help confirm that the observed phenotype is not due to an off-target effect of this compound.
-
Genetic Validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target of this compound. If the phenotype observed with this compound treatment is mimicked by genetic modulation of the target, it provides strong evidence for on-target activity.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells (e.g., DMSO), to account for any effects of the solvent used to dissolve this compound.
Q4: Are there any known off-targets of this compound that I should be aware of?
A4: Yes, research has shown that this compound can directly bind to and inhibit MEK1 and PI3-K.[1] It's important to consider these interactions when designing and interpreting your experiments, especially if your research involves the MAPK/ERK or PI3K/Akt signaling pathways. This compound binds to MEK1 in an ATP-noncompetitive manner and to PI3-K in an ATP-competitive manner.[1] A comprehensive kinome-wide selectivity profile for this compound is not yet publicly available, so there may be other, as-yet-unidentified off-targets.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of this compound. | 1. Verify with Genetic Tools: Use siRNA or CRISPR to silence the intended target. If the phenotype is not replicated, the effect is likely off-target. 2. Use an Alternative Inhibitor: Treat cells with a structurally different inhibitor of the same target/pathway. Concordant results support an on-target effect. 3. Perform a Rescue Experiment: If possible, overexpress a version of the target that is resistant to this compound. Reversal of the phenotype indicates an on-target mechanism. |
| Cellular toxicity at concentrations close to the effective dose. | Engagement of off-target kinases or signaling pathways crucial for cell survival. | 1. Refine Dose-Response: Determine the therapeutic window where on-target effects are observed without significant toxicity. 2. Kinase Selectivity Profiling: If resources permit, perform a kinase panel screen to identify potential off-target kinases responsible for toxicity. 3. Investigate Apoptosis Pathways: Use assays to check for the activation of caspases or other markers of apoptosis to understand the mechanism of toxicity. |
| Modulation of the MAPK/ERK or PI3K/Akt pathways when targeting another pathway. | Direct inhibition of MEK1 or PI3-K by this compound. | 1. Confirm Target Engagement: Use techniques like Western blotting to check the phosphorylation status of key proteins in the MAPK/ERK (e.g., ERK1/2) and PI3K/Akt (e.g., Akt) pathways. 2. Titrate this compound Concentration: Lowering the concentration may help to selectively engage the primary target with less impact on MEK1 and PI3-K, depending on their relative binding affinities. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Cancer | 48 | ~25 |
| HeLa | Cervical Cancer | 48 | ~50 |
| HepG2 | Liver Cancer | 48 | ~30 |
| MCF-7 | Breast Cancer | 48 | ~20 |
| PC-3 | Prostate Cancer | 48 | ~40 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of AMPK Pathway Activation
Objective: To assess the effect of this compound on the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target ACC.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for investigating this compound's effects.
Caption: this compound activates the CaMKKβ-AMPK signaling pathway.
References
Technical Support Center: Optimizing Protein-Protein Interaction Assays with Isoprunetin
Welcome to the technical support center for researchers utilizing Isoprunetin in protein-protein interaction (PPI) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it in PPI assays?
This compound is a naturally occurring isoflavonoid compound. In the context of PPI assays, it is often used as a small molecule modulator to study its effects on specific protein interactions within cellular signaling pathways. Researchers might use this compound to investigate its potential to inhibit or enhance a PPI of interest, thereby elucidating its mechanism of action and therapeutic potential.
Q2: Which PPI assays are compatible with this compound?
This compound, as a small molecule, is compatible with a wide range of in vitro and cell-based PPI assays, including:
-
Co-Immunoprecipitation (Co-IP): To study interactions within a cellular context.
-
Pull-down Assays: For in vitro validation of interactions.
-
Yeast Two-Hybrid (Y2H): For screening interaction partners.
-
Surface Plasmon Resonance (SPR): To quantify binding affinity and kinetics.
-
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): For studying interactions in living cells.[1]
Q3: What is the optimal concentration of this compound to use in my PPI assay?
The optimal concentration of this compound is target-dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 (for inhibition) or EC50 (for enhancement) for the specific PPI you are studying. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and then narrow down to a more precise range.
Q4: How can I be sure that the observed effect is specific to this compound's action on the PPI?
To ensure specificity, several controls are essential:
-
Vehicle Control: Use the solvent in which this compound is dissolved (e.g., DMSO) at the same final concentration as in your experimental samples.
-
Negative Control: Use a known non-interacting protein pair to ensure this compound does not cause non-specific aggregation or artifacts.
-
Positive Control: If available, use a known inhibitor or enhancer of your PPI of interest to validate the assay's responsiveness.
-
Counter-Screening: Test this compound in an unrelated PPI assay to check for off-target effects.
Troubleshooting Guides
Problem 1: No or Low Signal in a Cell-Based Assay (e.g., FRET/BRET)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration.[1] |
| Poor Cell Permeability of this compound | Increase incubation time or use a permeabilization agent if compatible with your assay. |
| Incorrect Fusion Protein Orientation | Test both N- and C-terminal fusions for your proteins of interest.[1] |
| Low Expression of Fusion Proteins | Optimize transfection conditions by varying the DNA ratio of donor and acceptor plasmids.[1] |
| Steric Hindrance | The fusion tags might be interfering with the protein interaction. Consider using different linkers or tags. |
Problem 2: High Background Signal in an In Vitro Assay (e.g., Pull-down, SPR)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of this compound | Include a blocking agent (e.g., BSA) in your buffers. |
| Protein Aggregation | Optimize buffer conditions (pH, ionic strength) and consider adding a non-ionic detergent (e.g., Tween-20). |
| Contamination of Reagents | Use fresh, high-quality reagents and filter your buffers. |
| Improper Immobilization of Bait Protein (SPR) | Optimize the immobilization chemistry and density of the bait protein on the sensor chip. |
Problem 3: Inconsistent or Variable Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation | Prepare fresh stock solutions of this compound for each experiment and protect from light if it is light-sensitive. |
| Variability in Cell Health or Density | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |
| Pipetting Errors | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screens to reduce variability.[1] |
| Assay Timing | Ensure consistent incubation times with this compound across all samples and experiments. |
Experimental Protocols
General Protocol for a Co-Immunoprecipitation (Co-IP) Experiment with this compound
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to your bait protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Visualizations
Caption: General experimental workflow for a PPI assay involving this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Caption: Simplified PI3K/Akt signaling pathway and potential points of this compound intervention.
References
Technical Support Center: Overcoming Isoprunetin Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Isoprunetin in fluorescence-based assays. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential interference from this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal of an assay, leading to potentially inaccurate results. This interference can manifest as either an artificial increase or decrease in the measured fluorescence, independent of the compound's biological activity on the target.[1][2] The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][3]
Q2: What is autofluorescence and how can this compound cause it?
A2: Autofluorescence is the natural emission of light by a compound when it is excited by light.[1] If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can generate a false-positive signal. This might incorrectly suggest that this compound is an activator or inhibitor of the biological target.[1]
Q3: What is fluorescence quenching and how can this compound cause it?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This compound might cause quenching by absorbing the excitation light or the emitted light from the assay's fluorophore. This can lead to a false-negative result, masking a true biological effect or making an inhibitor appear more potent than it is.[4]
Q4: How can I determine if this compound is interfering with my assay?
A4: A straightforward method to check for interference is to run control experiments.[1] This involves measuring the fluorescence of this compound in the assay buffer without the biological target (e.g., enzyme or receptor). A significant signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of this compound suggests quenching.[1]
Q5: What are the general strategies to minimize interference from compounds like this compound?
A5: Several strategies can be employed to mitigate compound interference:
-
Run appropriate controls: Always include compound-only and fluorophore-with-compound controls.
-
Shift the spectrum: Use fluorophores with excitation and emission wavelengths that are "red-shifted" (longer wavelengths), as compound autofluorescence is often weaker in this region.[1][5][6]
-
Use Time-Resolved Fluorescence (TRF): TRF assays can distinguish the long-lived fluorescence of specific lanthanide-based probes from the typically short-lived autofluorescence of interfering compounds.[1][7]
-
Decrease compound concentration: If experimentally feasible, lowering the concentration of this compound can reduce its interference effects.[1]
-
Mathematical Correction: In some cases, data can be mathematically corrected for the interfering signal if it is well-characterized.[3]
-
Use a non-fluorescence-based method: If interference is severe, consider switching to an orthogonal assay with a different detection method, such as absorbance, luminescence, or mass spectrometry.[2]
Troubleshooting Guides
Problem: Unusually high fluorescence signal in the presence of this compound.
This is a potential indicator of this compound autofluorescence.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the main experiment. A high signal confirms autofluorescence.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer to identify its fluorescence profile.
-
Mitigation Strategies:
-
Red-Shift the Assay: Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range.[1][5]
-
Utilize Time-Resolved Fluorescence (TRF): If this compound's autofluorescence has a short lifetime, a TRF assay can effectively separate its signal from that of a long-lifetime lanthanide fluorophore.[1]
-
Problem: Decreased fluorescence signal with increasing this compound concentration.
This may be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control Assay: Measure the fluorescence of the free fluorophore (not part of the biological assay) in the presence of increasing concentrations of this compound. A concentration-dependent decrease in fluorescence points to quenching.
-
Measure this compound's Absorbance Spectrum: High absorbance at the excitation or emission wavelengths of your fluorophore can indicate an inner-filter effect, a form of quenching.
-
Mitigation Strategies:
-
Reduce Fluorophore or Compound Concentration: Lowering the concentration of either component can sometimes alleviate quenching.
-
Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.[1]
-
Consider a Different Assay Format: Non-optical methods can circumvent quenching issues.[2]
-
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) in Assay Buffer |
| 0 | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 25 | 6000 |
| 50 | 12500 |
Table 2: Hypothetical Quenching Data for this compound with a Green Fluorophore
| This compound Concentration (µM) | Fluorescence Units (RFU) of Fluorophore | % Quenching |
| 0 | 50000 | 0% |
| 1 | 45000 | 10% |
| 5 | 37500 | 25% |
| 10 | 25000 | 50% |
| 25 | 12500 | 75% |
| 50 | 5000 | 90% |
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Plate Setup: Add the this compound dilutions to the wells of a black, opaque microplate. Include wells with only the assay buffer as a blank control.
-
Fluorescence Measurement: Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay. Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
(Optional) Spectral Scan: To determine the full fluorescence profile of this compound, perform an emission scan at the assay's excitation wavelength and an excitation scan at the assay's emission wavelength.
Protocol 2: Assessing this compound-Induced Quenching
-
Prepare Reagents: Prepare a solution of your assay's fluorophore at the concentration used in the primary assay. Prepare a serial dilution of this compound.
-
Plate Setup: In a microplate, add the fluorophore solution to a set of wells. Add the serial dilutions of this compound to these wells. Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Autofluorescence interference pathway.
Caption: Fluorescence quenching interference pathway.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoprunetin Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the stability of Isoprunetin in long-term studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, a naturally occurring isoflavone, is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer effects.[1][2] Long-term stability is crucial to ensure that the compound remains in its active form throughout the duration of experimental studies, yielding accurate and reproducible results. Degradation of this compound can lead to a loss of potency and the formation of unknown impurities, which could have unintended biological effects.
Q2: What are the primary factors that affect this compound stability?
Like many flavonoids, this compound's stability is influenced by several environmental factors:
-
pH: this compound is susceptible to degradation in both acidic and basic conditions. Hydrolysis can occur, leading to the cleavage of its molecular structure.
-
Oxidation: The phenolic hydroxyl groups in this compound's structure make it prone to oxidation, especially in the presence of oxidizing agents or exposure to air.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
Q3: What are the recommended storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. When preparing solutions, it is best to use them immediately or store them at low temperatures for a short period, protected from light.
Q4: How can I monitor the stability of this compound in my samples?
A stability-indicating analytical method is essential for monitoring this compound. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used and effective technique. This method should be capable of separating the intact this compound from any potential degradation products.
Troubleshooting Guide for this compound Stability Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Loss of this compound potency over time in solution. | - pH of the solvent is not optimal.- Exposure to light.- Elevated storage temperature.- Presence of oxidizing agents. | - Adjust the pH of the solution to a neutral range (around pH 7).- Store solutions in amber vials or protect them from light.- Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.- Use deoxygenated solvents and consider adding an antioxidant. |
| Appearance of unknown peaks in HPLC chromatogram. | - Degradation of this compound due to stress factors (pH, light, temperature, oxidation). | - Perform forced degradation studies to identify potential degradation products.- Use a stability-indicating HPLC method to separate and quantify the parent drug and its degradants.- Characterize the unknown peaks using mass spectrometry (LC-MS) to understand the degradation pathway. |
| Precipitation of this compound from solution. | - Poor solubility in the chosen solvent.- Change in temperature affecting solubility. | - Use a co-solvent system to improve solubility.- Prepare fresh solutions before each experiment.- If storing solutions, ensure the storage temperature does not cause the compound to fall out of solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 72 hours.
-
Dilute the exposed solution with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use an HPLC system with a PDA or UV detector.
-
Screen different C18 and other reverse-phase columns to achieve the best separation.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the this compound peak and all degradation product peaks.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can accurately measure this compound in the presence of its degradation products, impurities, and any excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Signaling Pathways
Experimental Workflow
References
Validation & Comparative
A Comparative Efficacy Analysis of Isoprunetin and Genistein for Drug Development Professionals
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of the isoflavones Isoprunetin (5-O-Methylgenistein) and Genistein, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the biological activities of this compound and its more extensively studied counterpart, Genistein. Both are naturally occurring isoflavones, a class of phytoestrogens, but a significant disparity exists in the volume of research and quantitative efficacy data available for each. While Genistein has been the subject of numerous studies evaluating its anticancer, antioxidant, and anti-inflammatory properties, data on this compound remains comparatively scarce, presenting a notable knowledge gap for researchers.
I. Overview of Biological Activity
Genistein is a well-documented inhibitor of protein tyrosine kinases and topoisomerase II, activities that contribute to its ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.[1] It modulates several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are critical in cell survival, proliferation, and inflammation.[2] In contrast, while this compound (5-O-Methylgenistein) is structurally related to Genistein, specific quantitative data on its efficacy and detailed mechanistic studies are not as readily available in the public domain.
II. Comparative Efficacy Data
To facilitate a clear comparison, the available quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of both compounds are summarized below.
Anticancer Activity
The antiproliferative effects of Genistein have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Genistein | MCF-7 (Breast Cancer) | MTT | ~47.5 µM | [3] |
| MDA-468 (Breast Cancer) | Growth Inhibition | 6.5 - 12.0 µg/mL | [4] | |
| HT-29 (Colon Cancer) | MTT | >100 µM (at 48h) | ||
| SW620 (Colon Cancer) | MTT | ~100 µM (at 48h) | ||
| This compound | MCF-7 (Breast Cancer) | MTT | Data Not Available | |
| (5-O-Methylgenistein) |
Note: There is a significant lack of publicly available IC50 data for the anticancer activity of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of these isoflavones is often assessed by their ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Cell Model | Assay | IC50 Value | Reference |
| Genistein | RAW 246.7 Macrophages | Griess Assay (NO Production) | 69.4 µM | [2][3][5] |
| This compound | Data Not Available | Griess Assay (NO Production) | Data Not Available | |
| (5-O-Methylgenistein) |
Antioxidant Activity
The free radical scavenging ability is a key indicator of antioxidant activity, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
| Compound | Assay | IC50 Value | Reference |
| Genistein | DPPH Radical Scavenging | Data varies; some studies report weak activity | [6] |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| (5-O-Methylgenistein) |
III. Signaling Pathways and Mechanisms of Action
Genistein exerts its effects through the modulation of multiple intracellular signaling pathways. A simplified representation of Genistein's mechanism in cancer cells is depicted below. Due to limited data, a corresponding detailed pathway for this compound cannot be provided at this time.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays discussed in this guide.
A. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Expose cells to a range of concentrations of this compound or Genistein. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8][9]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
B. Nitric Oxide (Griess) Assay
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol Details:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compound (this compound or Genistein) for 1-2 hours before stimulating with an inflammatory agent like LPS (1 µg/mL).[2][3]
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10][11][12]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10][12]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[10][12]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
C. Antioxidant (DPPH) Assay
This spectrophotometric assay uses the stable free radical DPPH to measure the antioxidant capacity of a compound.
Protocol Details:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[13]
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (this compound or Genistein) to the DPPH solution.[13][14]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time, typically 20-30 minutes.[13][14]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The reduction in absorbance is indicative of the radical scavenging activity.[14][15]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14][15]
D. Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the effect of this compound or Genistein on the expression levels of proteins involved in signaling pathways.
Protocol Details:
-
Protein Extraction: Treat cells with this compound or Genistein, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[4][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4][16]
-
SDS-PAGE: Separate 20-40 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18][19]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB) overnight at 4°C with gentle agitation.[4][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][19]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[4]
V. Conclusion and Future Directions
The available evidence strongly supports the multifaceted biological efficacy of Genistein, particularly in the contexts of cancer, inflammation, and oxidative stress. Its mechanisms of action are well-characterized, involving the modulation of several critical signaling pathways.
In stark contrast, this compound (5-O-Methylgenistein) remains a significantly understudied isoflavone. The lack of robust, publicly available quantitative data on its efficacy presents a major hurdle for its consideration in drug development pipelines. This data gap highlights a critical need for further research. Future studies should prioritize:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the anticancer, anti-inflammatory, and antioxidant efficacy of this compound and Genistein.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics and Bioavailability: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its potential as a therapeutic agent.
For drug development professionals, Genistein remains a more viable lead compound due to the wealth of supporting data. However, the structural similarity of this compound suggests it may possess unique or complementary activities that warrant investigation. Filling the current knowledge gap on this compound's efficacy could unveil new therapeutic opportunities.
References
- 1. Anticancer therapeutic potential of soy isoflavone, genistein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effects of genistein on oxidative stress and NFkappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. cusabio.com [cusabio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Isoprunetin Versus Other Isoflavones in Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and less toxic cancer therapies has led to a surge in research on natural compounds, with isoflavones emerging as a promising class of molecules. Among these, isoprunetin, an O-methylated isoflavone, has garnered attention for its potential anticancer properties. This guide provides an objective comparison of the anticancer activity of this compound against other well-studied isoflavones—genistein, daidzein, and biochanin A—supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound and other isoflavones have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. While direct head-to-head studies comparing all four isoflavones are limited, the available data from various studies provide insights into their relative potencies.
| Isoflavone | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Prunetin) | Human Osteosarcoma (MG-63) | ~20-25 | [1](--INVALID-LINK--) |
| Genistein | Human Prostate Cancer (LNCaP) | 8.0 (µg/mL) | [2](--INVALID-LINK--) |
| Human Prostate Cancer (DU-145) | 27 (µg/mL) | [2](--INVALID-LINK--) | |
| Human Colon Cancer (HCT-116) | ~50 | [3](--INVALID-LINK--) | |
| Human Colon Cancer (SW-480) | >100 | [3](--INVALID-LINK--) | |
| Daidzein | Human Colon Cancer (HCT-116) | >100 | [3](--INVALID-LINK--) |
| Human Colon Cancer (SW-480) | >100 | [3](--INVALID-LINK--) | |
| Biochanin A | Human Prostate Cancer (LNCaP) | 8.0 (µg/mL) | [2](--INVALID-LINK--) |
| Human Prostate Cancer (DU-145) | 10 (µg/mL) | [2](--INVALID-LINK--) | |
| Human Colon Cancer (HCT-116) | ~50 | [3](--INVALID-LINK--) | |
| Human Colon Cancer (SW-480) | ~100 | [3](--INVALID-LINK--) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for informational purposes.
Mechanisms of Anticancer Action: A Focus on Signaling Pathways
Isoflavones exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival.
This compound's Mode of Action
This compound has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling cascades.[4] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] Furthermore, this compound has been found to suppress the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth and survival.[1][4]
References
- 1. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Validating the Molecular Targets of Isoprunetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprunetin, a naturally occurring isoflavone, has garnered interest for its potential therapeutic applications. Understanding its mechanism of action at the molecular level is crucial for its development as a targeted therapy. This guide provides a comparative analysis of the current state of knowledge on the validated molecular targets of this compound (also known as 5-O-Methylgenistein) and compares its activity with related isoflavones where data is available. Due to the limited direct experimental data on this compound's specific molecular targets, this guide also draws comparisons from the closely related and more extensively studied isoflavone, Genistein, to provide a broader context for potential mechanisms of action.
Data Presentation: Quantitative Analysis of Isoflavone Activity
Direct quantitative data on the binding affinity or inhibitory concentration of this compound against specific molecular targets is not extensively available in the current body of scientific literature. However, data for the related isoflavone, Genistein, provides valuable comparative insights into the potential targets and efficacy of this class of compounds.
| Compound | Target | Assay Type | IC50 / Kd | Source |
| Genistein | Polo-like kinase 1 (PLK1) | Kinase Assay | IC50: 9 µM | [1] |
| Genistein | PI3K/Akt Pathway | Western Blot | Inhibition of Akt phosphorylation | [1] |
| Genistein | MAPK Pathway | Western Blot | Downregulation of ERK/p38 signaling | [1] |
| Isorhamnetin | MEK1 | Kinase Assay | Direct Inhibition (ATP-noncompetitive) | [2] |
| Isorhamnetin | PI3-K | Kinase Assay | Direct Inhibition (ATP-competitive) | [2] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Kd, the dissociation constant, reflects the binding affinity between a compound and its target, with a lower Kd indicating a stronger interaction.
Experimental Protocols
Validating the interaction between a small molecule like this compound and its potential molecular targets involves a variety of experimental techniques. Below are detailed methodologies for key experiments commonly cited in the validation of isoflavone targets.
Kinase Inhibition Assay (Example: Polo-like kinase 1)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of this compound for PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a fluorescently labeled peptide specific for PLK1)
-
This compound (dissolved in DMSO)
-
Microplate reader capable of detecting fluorescence.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant PLK1 enzyme to the kinase buffer.
-
Add the various concentrations of this compound to the wells. A DMSO-only well serves as the control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status or expression levels of proteins within a signaling pathway after treatment with a compound.
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture the cells to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specific duration. Include an untreated or vehicle-treated control.
-
Lyse the cells using lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
References
A Comparative Analysis of Isoprunetin and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the isoflavone Isoprunetin and its potential metabolites. This document synthesizes available data to facilitate further investigation into their pharmacological profiles.
This compound, also known as 5-O-Methylgenistein, is a naturally occurring isoflavone that has garnered interest for its potential biological activities. Understanding the metabolic fate of this compound and the bioactivities of its metabolites is crucial for evaluating its therapeutic potential. Direct comparative studies on this compound and its specific metabolites are limited; therefore, this guide draws upon data from structurally related isoflavones to provide a comprehensive overview.
Biochemical Properties and Metabolic Pathways
This compound is structurally related to the well-studied isoflavone genistein. The metabolism of similar isoflavones typically involves Phase I and Phase II biotransformation reactions. The primary metabolic pathway for this compound is hypothesized to be O-demethylation to its parent compound, genistein. Further metabolism of genistein can lead to hydroxylated derivatives and conjugated metabolites (glucuronides and sulfates).
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Comparative Biological Activities
Both this compound and its primary predicted metabolite, genistein, have been investigated for a range of biological activities. The table below summarizes the available data. It is important to note that the potency and efficacy of this compound's other potential metabolites have not been extensively studied.
| Biological Activity | This compound (5-O-Methylgenistein) | Genistein (Predicted Primary Metabolite) | Reference |
| Antioxidant Activity | Possesses antioxidant properties. | Strong antioxidant activity, attributed to the presence of free hydroxyl groups.[1] | [1] |
| Anti-inflammatory Activity | Exhibits anti-inflammatory effects. | Demonstrates significant anti-inflammatory properties through various mechanisms. | |
| Anticancer Activity | Investigated for its potential anticancer effects. | Extensively studied for its anticancer properties, including inhibition of cell proliferation and induction of apoptosis. | |
| Estrogenic Activity | Weak estrogenic activity. | Known phytoestrogen with both estrogenic and anti-estrogenic effects depending on the context. |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate comparison of the biological activities of this compound and its metabolites. Below are representative protocols for assessing key biological activities.
Assessment of Antioxidant Activity (DPPH Assay)
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Caption: Workflow for DPPH radical scavenging assay.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound, its metabolites, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or its metabolites for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).
Conclusion
The available evidence suggests that this compound and its primary metabolite, genistein, possess a range of overlapping biological activities. However, the metabolic conversion of this compound to genistein may alter the potency and pharmacokinetic profile of the parent compound. Further research, including direct comparative studies and detailed pharmacokinetic analyses, is necessary to fully elucidate the therapeutic potential of this compound and its metabolites. The experimental protocols provided in this guide offer a starting point for researchers to conduct these much-needed investigations.
References
Cross-Validation of Isoprunetin's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
Isoprunetin, a naturally occurring O-methylated isoflavone, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the flavonoid family, this bioactive compound has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties in preclinical studies. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its mechanisms of action.
Comparative Efficacy of this compound in Vitro
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across various cancer cell lines, revealing cell-line-specific responses and potencies. The following table summarizes the quantitative data from key studies, highlighting the differential impact of this compound on lung, leukemia, and liver cancer cells.
| Cell Line | Cancer Type | Treatment Concentration | Key Effects | Reference |
| A549 | Lung Cancer | 20, 40, 80 μM | Increased caspase-3 and -9 expression, overexpression of IMPDH2, restriction of the Akt signaling pathway, and induction of apoptosis. | [1] |
| HL-60 | Human Leukemia | 20–50 μM | Increased Bax and PARP cleavage, activation of caspase-9 and -3, induction of mitochondrial stress, and decreased levels of anti-apoptotic proteins Bcl-2 and Bid. | [1] |
| HepG2 & Huh7 | Liver Cancer | 10, 15, 30 μM | Induced intrinsic apoptosis through the release of cytochrome c, activation of caspase-3 and -9, an increase in Bak, and a decrease in Bcl-xL. Also arrested the cell cycle in the G2/M phase and inhibited the Akt/mTOR pathway. | [2] |
Experimental Protocols
The methodologies employed in assessing the effects of this compound are crucial for the interpretation and replication of the findings. Below are detailed protocols for the key experiments cited in the comparative data table.
Cell Culture and this compound Treatment:
-
A549, HL-60, HepG2, and Huh7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in the culture medium to achieve the final treatment concentrations. Control cells were treated with an equivalent amount of DMSO.
Apoptosis Assays:
-
Western Blotting: To determine the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, caspases, PARP), cells were treated with this compound for a specified duration. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Mitochondrial Stress and Cytochrome c Release: The mitochondrial membrane potential was assessed using fluorescent probes. The release of cytochrome c from the mitochondria into the cytoplasm was detected by western blotting of cytosolic fractions.
Cell Cycle Analysis:
-
Cells were treated with this compound, harvested, and fixed. The DNA was then stained with a fluorescent dye (e.g., propidium iodide), and the cell cycle distribution (G0/G1, S, G2/M phases) was analyzed by flow cytometry.
Signaling Pathway Analysis:
-
To investigate the effect on signaling pathways such as Akt/mTOR, the phosphorylation status of key proteins (e.g., Akt, mTOR) was determined by Western blotting using phospho-specific antibodies.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathways modulated by this compound and a generalized experimental workflow for assessing its in vitro effects.
References
A Comparative Guide to Synthetic vs. Naturally Sourced Isoprunetin for Researchers and Drug Development Professionals
Introduction: Isoprunetin, a methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. As a crucial compound in preclinical and clinical research, the choice between chemically synthesized and naturally extracted this compound is a critical consideration for researchers. This guide provides an objective comparison of synthetic and naturally sourced this compound, focusing on their physicochemical properties, impurity profiles, and biological activities, supported by experimental data and methodologies.
Physicochemical Properties and Sourcing
This compound can be obtained through chemical synthesis or extraction from various plant sources. The method of sourcing can influence the purity, yield, and the profile of associated impurities, which in turn may affect its biological activity and the reproducibility of experimental results.
Table 1: Comparison of Synthetic and Naturally Sourced this compound
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Source | Chemical synthesis from precursor molecules. | Extracted from various plant species, such as those in the Fabaceae family. |
| Purity | High purity achievable (>98%). The purity is dependent on the success of the synthesis and purification steps. | Purity can be variable and is dependent on the extraction and purification methods employed. High purity (>95%) is achievable with advanced chromatographic techniques. |
| Yield | Yield is dependent on the specific synthetic route and optimization of reaction conditions. | Yield is influenced by the concentration of this compound in the plant source, the choice of solvent, and the extraction technique. |
| Potential Impurities | Starting materials, reagents, by-products of the reaction, and residual solvents. | Other flavonoids, glycosides, tannins, and plant metabolites that are co-extracted. |
| Consistency | High batch-to-batch consistency in terms of purity and impurity profile. | Potential for batch-to-batch variability due to factors such as plant genetics, growing conditions, and harvesting time. |
| Cost | Can be cost-effective for large-scale production, but initial setup and optimization of the synthesis can be expensive. | Cost can vary depending on the availability of the plant source and the complexity of the extraction and purification process. |
Impurity Profiling: A Critical Consideration
The presence of impurities can significantly impact the biological activity and safety profile of this compound. Impurity profiling is therefore a crucial step in quality control.
-
Synthetic this compound: Impurities in synthetically derived this compound typically arise from the starting materials, intermediates, or by-products of the chemical reactions. These are often structurally related to this compound. Residual solvents used during the synthesis and purification process are also a common type of impurity. The impurity profile of synthetic this compound is generally well-defined and consistent between batches.
-
Naturally Sourced this compound: Impurities in naturally sourced this compound are typically other phytochemicals that are co-extracted from the plant matrix. These can include other flavonoids, phenolic acids, and glycosides. The presence of these related but distinct molecules could potentially lead to synergistic or antagonistic biological effects. The impurity profile can be more complex and may vary between batches depending on the plant source and extraction conditions.
Biological Activity: A Comparative Overview
This compound has been shown to exhibit a range of biological activities, primarily anti-inflammatory and anti-cancer effects. While direct comparative studies on the biological activity of synthetic versus natural this compound are limited, the existing literature on this compound (often referred to as Isorhamnetin in biological studies) allows for a general comparison of its effects.
Table 2: Biological Activity of this compound
| Biological Activity | Assay | Key Findings |
| Anti-Cancer | MTT Assay (Cell Viability) | Dose-dependent inhibition of proliferation in various cancer cell lines. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Induction of apoptosis in cancer cells. | |
| Western Blot | Modulation of signaling pathways involved in cell survival and apoptosis. | |
| Anti-Inflammatory | Nitric Oxide (NO) Assay | Inhibition of NO production in stimulated macrophages. |
| Cytokine Assays (e.g., ELISA) | Reduction in the expression of pro-inflammatory cytokines. | |
| Western Blot | Inhibition of key inflammatory signaling pathways. |
It is important to note that the biological activity of any given sample of this compound will be intrinsically linked to its purity and impurity profile. The presence of other bioactive compounds in less pure natural extracts could modulate the observed effects.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the biological activity of this compound.
Anti-Cancer Activity: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of synthetic or naturally sourced this compound (typically dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Isoprunetin's Therapeutic Potential: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The isoflavone Isoprunetin has demonstrated promising therapeutic potential in preclinical animal models, particularly in the realm of oncology. This guide provides a comparative analysis of this compound's performance against the well-researched isoflavone, Genistein, offering a comprehensive overview of their efficacy, underlying mechanisms, and experimental validation in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the therapeutic effects of this compound and Genistein in various disease models.
Table 1: this compound In Vivo Efficacy Data
| Disease Model | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Lung Cancer | Swiss albino mice | 30 mg/kg (oral) | 12 and 18 weeks | Decreased carcinoembryonic antigen (CEA) and related metabolites. | [1] |
| Liver Cancer | Male Wistar rats | 100 µM/kg | 16 weeks | Delayed liver cancer growth, downregulated cyclin-D1, and upregulated Bcl-2, Bax, caspase-3, and caspase-9. | [1] |
Table 2: Genistein In Vivo Efficacy Data (Selected Examples)
| Disease Model | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Memory Impairment (Hypoxia-induced) | Swiss albino mice | 10, 20, or 30 mg/kg/day (oral) | 28 days | Ameliorated memory defects in Morris water maze, passive avoidance, and novel object recognition tests. | [2] |
| Memory Impairment (Alzheimer's Disease model) | Male Wistar rats | 150 mg/kg/day (oral) | 90 days | Lowered latency in the Morris water maze test. | [2] |
| Cervical Cancer | C57BL/6 mice (xenograft) | 20 mg/kg (oral gavage) | Daily for 10 days before and 10 days after tumor cell injection | Significantly lower tumor volume compared to the control group. | [3] |
| Gastric Damage (Indomethacin-induced) | Rats | 10 mg/kg (oral) | 7 days | Significant drop in stomach TNF-alpha levels. | [4] |
Experimental Protocols
This compound in Lung Cancer Animal Model
-
Animal Model: Swiss albino mice.
-
Induction of Lung Cancer: Benzo(a)pyrene-induced lung cancer model.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg.
-
Duration: The treatment was carried out for two durations: 12 weeks and 18 weeks.
-
Evaluation: The therapeutic effect was assessed by measuring the levels of carcinoembryonic antigen (CEA) and its related metabolites.[1]
This compound in Liver Cancer Animal Model
-
Animal Model: Male Wistar rats.
-
Induction of Liver Cancer: Diethylnitrosamine (200 mg/kg) was used to induce liver cancer.
-
Treatment: this compound was administered at a dose of 100 µM/kg.
-
Duration: The treatment period was 16 weeks.
-
Evaluation: Efficacy was determined by assessing the delay in liver cancer growth and analyzing the expression of key proteins involved in cell cycle and apoptosis (cyclin-D1, Bcl-2, Bax, caspase-3, and caspase-9).[1]
Genistein in a Cervical Cancer Xenograft Model
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Mice were xenografted with TC-1 cervical cancer cells, which are HPV-16 E7 positive.
-
Treatment: Genistein was administered daily by oral gavage at a dose of 20 mg/kg.
-
Dosing Schedule: Treatment was initiated 10 days prior to tumor cell injection and continued for 10 days post-injection.
-
Primary Endpoint: Tumor volume was measured at 10, 20, and 30 days post-injection to assess the anti-tumor effect.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and Genistein are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
This compound's Proposed Anticancer Mechanism
The in vivo study on liver cancer suggests that this compound exerts its anticancer effects by modulating the expression of proteins critical for cell cycle control and apoptosis.[1]
References
- 1. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms [mdpi.com]
- 2. Genistein: A Potential Natural Lead Molecule for New Drug Design and Development for Treating Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein: Therapeutic and Preventive Effects, Mechanisms, and Clinical Application in Digestive Tract Tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoprunetin and Known Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isoprunetin's Performance Against Established Signaling Pathway Inhibitors, Supported by Experimental Data.
In the landscape of drug discovery and molecular biology, the identification of novel compounds that can modulate key signaling pathways is of paramount importance. This compound, a naturally occurring O-methylated isoflavone, has emerged as a promising candidate with demonstrated effects on critical cellular signaling cascades. This guide provides a comparative study of this compound and its close structural analog, Isorhamnetin, against well-characterized inhibitors of the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Executive Summary
This guide presents a detailed comparison of the inhibitory activities of Prunetin (structurally identical to this compound) and Isorhamnetin with the known signaling pathway inhibitors BAY 11-7082 (NF-κB inhibitor), LY294002 (PI3K inhibitor), and U0126 (MEK1/2 inhibitor). While direct comparative studies are limited, this guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways and experimental workflows to offer an objective assessment for research and drug development professionals.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the available quantitative data for this compound (Prunetin), Isorhamnetin, and the selected known inhibitors. It is crucial to note that the experimental conditions under which these values were obtained can vary, impacting direct comparability.
Table 1: Comparison of Inhibitors Targeting the NF-κB Pathway
| Compound | Target | Assay Type | IC50 Value | Cell Line/System |
| Prunetin | IκBα Phosphorylation | Western Blot | Not Reported | RAW 264.7 macrophages |
| BAY 11-7082 | TNFα-induced IκBα Phosphorylation | Not Specified | 10 µM[1][2][3] | Tumor cells |
Table 2: Comparison of Inhibitors Targeting the PI3K/Akt Pathway
| Compound | Target | Assay Type | IC50 Value | Binding Manner |
| Isorhamnetin | PI3-K | In vitro/Ex vivo kinase assay | Not Reported | ATP-competitive[4][5] |
| LY294002 | PI3Kα | Radiometric assay | 0.5 µM[6][7][8] | ATP-competitive |
| PI3Kβ | Radiometric assay | 0.97 µM[6][7][8] | ATP-competitive | |
| PI3Kδ | Radiometric assay | 0.57 µM[6][7][8] | ATP-competitive |
Table 3: Comparison of Inhibitors Targeting the MAPK/MEK Pathway
| Compound | Target | Assay Type | IC50 Value | Binding Manner |
| Isorhamnetin | MEK1 | In vitro/Ex vivo kinase assay | Not Reported | ATP-noncompetitive[4][5] |
| U0126 | MEK1 | In vitro kinase assay | 0.07 µM (70 nM)[9][10] | Non-competitive |
| MEK2 | In vitro kinase assay | 0.06 µM (60 nM)[9][10] | Non-competitive |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Overview of the NF-κB, PI3K/Akt, and MAPK signaling pathways.
Caption: General experimental workflows for pathway inhibition analysis.
Detailed Methodologies
The following sections provide an overview of the experimental protocols typically employed to assess the inhibitory effects of compounds on the NF-κB, PI3K, and MAPK signaling pathways.
NF-κB Inhibition Assay (Western Blot for IκBα Phosphorylation)
This protocol is a common method to assess the inhibition of the canonical NF-κB pathway.[11]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media. Cells are pre-treated with various concentrations of Prunetin or BAY 11-7082 for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a short period (e.g., 30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading for electrophoresis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα). A primary antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) are used on the same or parallel blots for normalization.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-IκBα to total IκBα is calculated to determine the extent of inhibition.
In Vitro PI3K Kinase Assay (HTRF Assay)
This is a high-throughput, sensitive assay to directly measure the enzymatic activity of PI3K and its inhibition.[12]
-
Reagent Preparation: Prepare the necessary reagents, including the purified PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the inhibitor (Isorhamnetin or LY294002) at various concentrations.
-
Kinase Reaction: In a microplate, the purified PI3K enzyme is incubated with the inhibitor at room temperature. The kinase reaction is initiated by adding a mixture of the lipid substrate and ATP.
-
Reaction Termination and Detection: The reaction is stopped after a defined incubation period by adding a detection mixture. This mixture typically contains a biotinylated PIP3 tracer, a GST-tagged GRP1-PH domain (which binds to PIP3), a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).
-
HTRF Signal Measurement: In the absence of enzymatic activity, the biotinylated PIP3 tracer binds to the PH domain, bringing the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. The PIP3 product generated by the PI3K enzyme competes with the tracer, leading to a decrease in the HTRF signal. The signal is read on a compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro MEK1 Kinase Assay (AlphaScreen Assay)
The AlphaScreen technology provides a sensitive, non-radioactive method to measure kinase activity.
-
Reagent Preparation: Prepare the assay components, including the purified active MEK1 enzyme, a biotinylated substrate peptide (e.g., inactive ERK2), ATP, and the inhibitor (Isorhamnetin or U0126).
-
Kinase Reaction: The MEK1 enzyme is pre-incubated with the inhibitor in an assay buffer. The kinase reaction is initiated by the addition of the biotinylated substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The reaction is stopped, and the detection reagents are added. These include streptavidin-coated Donor beads and anti-phospho-ERK antibody-conjugated Acceptor beads.
-
Signal Generation and Measurement: If the substrate is phosphorylated by MEK1, the Acceptor beads bind to the phosphorylated site, and the Donor beads bind to the biotin tag on the substrate. This brings the beads into close proximity, and upon excitation at 680 nm, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads, emitting light at 520-620 nm. The signal is measured using an AlphaScreen-compatible plate reader.
-
Data Analysis: The inhibitory effect is determined by the decrease in the AlphaScreen signal. The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion
This compound (Prunetin) and its analog Isorhamnetin demonstrate inhibitory effects on the NF-κB, PI3K/Akt, and MAPK signaling pathways, respectively. While quantitative data for direct enzymatic inhibition by these natural compounds is still emerging, the available information, particularly the direct binding of Isorhamnetin to PI3K and MEK1, positions them as compelling subjects for further investigation in drug discovery. This guide provides a foundational comparison with established inhibitors and detailed experimental frameworks to aid researchers in their exploration of these promising natural products. Further head-to-head comparative studies employing standardized assays are warranted to fully elucidate the therapeutic potential of this compound and Isorhamnetin.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isorhamnetin suppresses skin cancer through direct inhibition of MEK1 and PI3-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Unveiling the Binding Affinity of Isoprunetin's Analogue, Isorhamnetin, to Key Cancer-Related Proteins
While direct binding affinity data for Isoprunetin remains elusive in the current body of scientific literature, extensive research into its structural analogue, Isorhamnetin, offers valuable insights into the potential molecular targets and binding interactions relevant to cancer therapy. This guide provides a comparative analysis of Isorhamnetin's binding affinity to its identified target proteins—MEK1, PI3-K, and EGFR—supported by available experimental data.
Quantitative Binding Affinity Data
The binding affinity of a compound to its target protein is a critical determinant of its therapeutic efficacy. For Isorhamnetin, the following quantitative data has been reported for its interaction with key signaling proteins.
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| Isorhamnetin | EGFR | 11.40 μM | Surface Plasmon Resonance (SPR)[1] |
| Isorhamnetin | MEK1 | Not Quantified | In vitro Kinase Assay[2] |
| Isorhamnetin | PI3-K | Not Quantified | In vitro Kinase Assay[2] |
Note: While direct binding to MEK1 and PI3-K has been established, specific dissociation constants (Kd) from direct binding assays are not currently available in the cited literature. The interaction is characterized by the inhibition of kinase activity.
Experimental Protocols
The determination of binding affinity and inhibitory activity relies on precise experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of Isorhamnetin with its target proteins.
1. Surface Plasmon Resonance (SPR) Assay for Isorhamnetin and EGFR Binding
This method was employed to determine the direct binding affinity between Isorhamnetin and the Epidermal Growth Factor Receptor (EGFR).
-
Objective: To quantify the binding kinetics and affinity (Kd) of Isorhamnetin to purified canine EGFR protein.
-
Instrumentation: A surface plasmon resonance biosensor system.
-
Procedure:
-
Protein Immobilization: Purified recombinant canine EGFR protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of Isorhamnetin solutions at varying concentrations are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
-
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to calculate the Kd value, which represents the concentration of Isorhamnetin required to saturate 50% of the EGFR binding sites at equilibrium.[1]
2. In Vitro Kinase Assay for MEK1 and PI3-K Inhibition by Isorhamnetin
This assay is used to assess the inhibitory effect of Isorhamnetin on the enzymatic activity of MEK1 and PI3-K.
-
Objective: To determine if Isorhamnetin directly inhibits the kinase activity of MEK1 and PI3-K.
-
Materials:
-
Recombinant active MEK1 or PI3-K enzyme.
-
Specific substrate for each kinase (e.g., inactive ERK2 for MEK1, phosphatidylinositol for PI3-K).
-
ATP (as a phosphate donor).
-
Isorhamnetin at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Reaction Setup: The kinase, its specific substrate, and varying concentrations of Isorhamnetin are incubated together in the assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination: The reaction is stopped, often by adding a stop solution or by heat inactivation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a specific antibody that recognizes the phosphorylated form of the substrate, often in an ELISA or Western blot format.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is correlated with luminescence.
-
-
-
Data Analysis: The kinase activity at each Isorhamnetin concentration is expressed as a percentage of the activity in the absence of the inhibitor. While a specific IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was not reported in the available literature for direct inhibition, the results demonstrated a dose-dependent inhibition of both MEK1 and PI3-K activity by Isorhamnetin.[2]
Visualizing the Experimental and Signaling Context
To better understand the experimental process and the biological implications of Isorhamnetin's interactions, the following diagrams are provided.
References
A Side-by-Side Comparison of the Bioactivities of Isoprunetin and Prunetin
A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between the two structurally related isoflavones, prunetin and isoprunetin. While prunetin has been the subject of numerous studies investigating its therapeutic potential, particularly in the areas of cancer and inflammation, this compound remains largely uncharacterized.
This guide provides a detailed side-by-side comparison of the known bioactivities of prunetin and the limited information available for this compound (also known as 5-O-Methylgenistein). The content is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current state of knowledge and to highlight areas for future investigation.
Overview of Bioactivities
Prunetin has demonstrated a range of biological activities, with the most extensively studied being its anticancer and anti-inflammatory effects. In contrast, there is a notable scarcity of published research on the specific bioactivities of this compound.
Anticancer Activity
Prunetin exhibits significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1]
Prunetin:
-
Induces apoptosis (programmed cell death) in cancer cells.[2]
-
Arrests the cell cycle, thereby inhibiting cancer cell proliferation.[2]
-
Suppresses tumor growth and metastasis.[1]
-
Exhibits cytotoxic effects on cancer cells with comparatively lower toxicity to normal cells.[3]
This compound:
-
Currently, there is no direct experimental evidence available in the public domain detailing the anticancer activity of this compound.
Anti-inflammatory Activity
Prunetin has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4]
Prunetin:
-
Suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4][5]
-
Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]
-
Reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
This compound:
-
Limited data is available. One study on various flavonoids suggested that isoflavones like genistein (the parent compound of this compound) can inhibit NF-κB activation.[7][8] This suggests that this compound may possess anti-inflammatory activity, but direct experimental validation is lacking.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of prunetin. No quantitative data for this compound's bioactivity could be retrieved from the reviewed literature.
Table 1: Anticancer Activity of Prunetin (IC50 values)
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| RT-4 | Urinary Bladder Cancer | 5.18 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]
Table 2: Anti-inflammatory Activity of Prunetin
| Assay | Cell Line | Stimulant | Measured Effect | IC50 Value (µg/mL) | Reference |
| Nitric Oxide Production | RAW 264.7 | LPS | Inhibition of NO production | 5.18 | [2] |
LPS (Lipopolysaccharide) is a potent inflammatory stimulant.
Signaling Pathways
The biological activities of prunetin are mediated through its interaction with various cellular signaling pathways.
Prunetin Signaling Pathways
Prunetin has been demonstrated to modulate several key signaling pathways involved in cancer and inflammation:
-
NF-κB Signaling Pathway: Prunetin inhibits the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[4][5]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is critical for cell growth, proliferation, and survival. Prunetin has been shown to suppress this pathway in cancer cells.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation. Prunetin has been reported to modulate this pathway.[1]
This compound Signaling Pathways
Due to the lack of experimental data, the specific signaling pathways modulated by this compound have not been elucidated.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the bioactivities of compounds like prunetin and this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[10][11][12]
Protocol Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prunetin or this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the modulation of signaling pathways.[13][14][15][16]
Protocol Steps:
-
Sample Preparation: Lyse cells treated with the test compound to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.
Conclusion and Future Directions
The available scientific evidence strongly supports the potential of prunetin as a bioactive compound with significant anticancer and anti-inflammatory properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it a promising candidate for further preclinical and clinical investigation.
In stark contrast, this compound remains a largely unexplored isoflavone. The absence of data on its bioactivity presents a significant knowledge gap. Given its structural similarity to prunetin and its parent compound genistein, which is also known for its diverse biological activities, it is plausible that this compound possesses therapeutic potential.
Future research should prioritize the systematic evaluation of this compound's bioactivities, including its anticancer and anti-inflammatory effects. Direct comparative studies between prunetin and this compound are crucial to understanding the structure-activity relationships of these methylated isoflavones and to potentially identify a more potent or selective therapeutic agent. Such studies would not only expand our fundamental understanding of isoflavone biology but could also pave the way for the development of novel therapeutic strategies for a range of diseases.
References
- 1. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. phcog.com [phcog.com]
- 7. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genistein as a Potential Anticancer Agent against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. novusbio.com [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
Safety Operating Guide
Isoprunetin: A Comprehensive Guide to Safe Disposal Procedures
For laboratory professionals engaged in research and drug development, the proper management and disposal of chemical compounds like Isoprunetin are paramount to ensuring personnel safety and environmental protection. This compound, an O-methylated isoflavone, is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Hazard Profile
Before handling this compound, a thorough understanding of its hazard profile is crucial. This information, typically found in the Safety Data Sheet (SDS), dictates the necessary safety precautions and disposal route. This compound is recognized as being toxic if swallowed and very toxic to aquatic life, with long-lasting effects.[1] Therefore, all forms of this compound waste must be treated as hazardous.
Key Hazard Information:
| Hazard Classification | Description | GHS Codes |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | H301 |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Very toxic to aquatic life. | H400 |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Due to these hazards, under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal company or an institution's Environmental Health and Safety (EHS) department. In-lab chemical neutralization or degradation is not recommended without validated and specific protocols, which are not currently established for this compound.
Experimental Protocol for Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Waste Segregation: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Solid Waste: Unused or expired pure this compound, contaminated weighing paper, filter paper, pipette tips, gloves, and any other contaminated disposable labware.
-
Liquid Waste: Solutions containing this compound, as well as solvents used to rinse contaminated glassware.
-
-
Container Selection:
-
Solid Waste: Collect in a clearly labeled, leak-proof, and chemically compatible container with a secure lid. A wide-mouthed plastic jar or a designated hazardous waste container is suitable.
-
Liquid Waste: Use a compatible, shatter-resistant container (e.g., glass or appropriate plastic bottle) with a screw cap. Ensure the container is compatible with the solvent used.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents, including any solvents and their approximate concentrations.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.
-
Keep containers closed except when adding waste.
-
Decontamination of Labware
-
Initial Rinse: Reusable glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Collection of Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can typically be washed with a standard laboratory detergent and water.
Arranging for Disposal
-
Contact EHS: Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management provider.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the generated waste, including the quantity and the date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
